Coronaric acid methyl ester
Description
Properties
Molecular Formula |
C19H34O3 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 8-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8-/t17-,18+/m1/s1 |
InChI Key |
JCJMEMDHUZYVMB-OAAMNHTFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Coronaric acid methyl ester?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid methyl ester is the methyl ester derivative of coronaric acid, a mono-unsaturated, epoxide metabolite of the essential fatty acid, linoleic acid.[1] As a member of the family of oxidized lipids, it is of significant interest to researchers in the fields of biochemistry, pharmacology, and drug development due to its potential role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of this compound.
Chemical Structure and Physicochemical Properties
Coronaric acid is formed through the enzymatic epoxidation of linoleic acid by cytochrome P450 enzymes.[1] The resulting epoxide can exist as two different enantiomers at the 9,10 position of the octadecenoic acid chain. Consequently, this compound is a racemic mixture of methyl (9R,10S)-9,10-epoxy-12Z-octadecenoate and methyl (9S,10R)-9,10-epoxy-12Z-octadecenoate.
The IUPAC name for the parent acid is 8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid. The structure of the methyl ester derivative is presented below:
Figure 1: Chemical Structure of this compound (Image depicting the chemical structure of this compound, showing the 18-carbon chain with a methyl ester group at one end and an epoxide ring at the 9,10 position and a cis double bond at the 12 position.)
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available for the racemic mixture, specific properties for the individual enantiomers may vary.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₄O₃ | [2] |
| Molecular Weight | 310.47 g/mol | [2] |
| CAS Number | 6084-72-6 | [2] |
| Physical State | Liquid | [2] |
| Purity (Commercial) | >98% | [2] |
| Storage | Freezer | [2] |
| Supplied As | In solution (e.g., acetonitrile) | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the epoxidation of methyl linoleate (B1235992). A general protocol for this transformation is outlined below.
Objective: To synthesize this compound from methyl linoleate via epoxidation.
Materials:
-
Methyl linoleate
-
m-Chloroperoxybenzoic acid (m-CPBA) or other suitable epoxidizing agent
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography elution
Procedure:
-
Dissolve methyl linoleate in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled methyl linoleate solution with constant stirring. The molar ratio of m-CPBA to methyl linoleate should be approximately 1:1 to favor mono-epoxidation.
-
Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxyacid by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate the this compound.[3]
Biological Activity and Signaling Pathways
Coronaric acid and its metabolites are known to possess biological activity, with emerging evidence suggesting their involvement in inflammatory processes. The metabolism of coronaric acid to its corresponding diol by soluble epoxide hydrolase is believed to be a key step in its biological action.[1]
Modulation of the NF-κB Signaling Pathway
Recent studies have indicated that various lipid mediators can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. While direct studies on this compound are limited, evidence from related compounds suggests a potential interaction. The diagram below illustrates a plausible mechanism by which Coronaric acid or its metabolites could influence this pathway.
Caption: Potential modulation of the NF-κB signaling pathway by this compound.
This diagram illustrates the canonical NF-κB activation cascade initiated by inflammatory stimuli. It is hypothesized that this compound or its metabolites may exert anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1][4]
Conclusion
This compound is a valuable tool for investigating the biological roles of oxidized linoleic acid metabolites. This guide provides a foundational understanding of its chemical properties, a general protocol for its synthesis, and insights into its potential biological activities, particularly in the context of inflammatory signaling. Further research is warranted to fully elucidate the specific mechanisms of action of the individual enantiomers of this compound and their metabolites in various physiological and disease models.
References
The Biological Activity of Coronaric Acid Methyl Ester: A Technical Guide for Researchers
December 5, 2025
Abstract
Coronaric acid, a diepoxide derivative of linoleic acid, has garnered interest for its diverse biological activities. Its methyl ester, coronaric acid methyl ester, is a lipophilic counterpart that may exhibit altered bioavailability and bioactivity. This technical guide provides a comprehensive overview of the known biological activities of coronaric acid and related fatty acid methyl esters, offering insights into the potential therapeutic applications and mechanisms of action of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive lipids.
Introduction
Coronaric acid is a naturally occurring epoxide fatty acid formed from the metabolism of linoleic acid by cytochrome P450 enzymes.[1][2] It exists as a mixture of two enantiomers, (9S,10R)- and (9R,10S)-epoxy-12Z-octadecenoic acid.[1] While the biological activities of coronaric acid itself have been a subject of investigation, particularly in the context of its toxic metabolites, the pharmacological profile of its methyl ester derivative remains largely unexplored.[1] Methyl esterification of fatty acids is a common modification that can alter their physical properties, such as lipophilicity, and potentially modulate their biological activities, including anti-inflammatory and anticancer effects, as well as their ability to act as signaling molecules.[3][4] This guide synthesizes the available information on coronaric acid and other relevant fatty acid methyl esters to provide a foundational understanding for future research into this compound.
Metabolic Pathway of Coronaric Acid
Coronaric acid is an endogenous metabolite of linoleic acid, a common polyunsaturated fatty acid. The metabolic conversion is primarily mediated by cytochrome P450 epoxygenases. In mammalian tissues, coronaric acid is rapidly metabolized by soluble epoxide hydrolase (sEH) to its corresponding diols, 9,10-dihydroxy-12(Z)-octadecenoic acids, which are believed to be the primary mediators of its toxic effects.[1]
References
Natural Sources of Coronaric Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, a mono-unsaturated, epoxide derivative of linoleic acid, is a molecule of significant interest in lipid research and drug development due to its diverse biological activities. While coronaric acid itself is the naturally occurring compound, its methyl ester form is crucial for analytical characterization, particularly in gas chromatography-mass spectrometry (GC-MS). This technical guide provides an in-depth overview of the natural sources of coronaric acid, methodologies for its extraction and conversion to coronaric acid methyl ester, and insights into its relevant signaling pathways.
Natural Occurrence of Coronaric Acid
Coronaric acid is predominantly found in the seed oils of various plants, particularly within the Asteraceae (sunflower) and Leguminosae (legume) families. It is also formed endogenously in mammals through the cytochrome P450 (CYP) epoxygenase pathway acting on linoleic acid. The table below summarizes the quantitative data available for coronaric acid content in several plant species.
| Plant Species | Family | Common Name | Coronaric Acid Content (% of total fatty acids) | Reference |
| Bernardia pulchella | Euphorbiaceae | - | 91% | [1] |
| Lactuca sativa | Asteraceae | Lettuce | 16.9% | [2] |
| Siegesbeckia orientalis | Asteraceae | - | 16% | [2] |
| Acacia albida | Leguminosae | White Acacia | 7.8% | [3] |
| Acacia mollissima | Leguminosae | Black Wattle | 6.2% | |
| Lactuca scariola | Asteraceae | Prickly Lettuce | 6.0% | [2] |
| Acacia torta | Leguminosae | - | 5.3% | |
| Acacia lenticularis | Leguminosae | - | 4.7% | |
| Acacia nilotica | Leguminosae | Gum Arabic Tree | 3.1% | |
| Helianthus annuus | Asteraceae | Sunflower | Present, but not typically quantified as a major fatty acid | [3] |
| Xeranthemum annuum | Asteraceae | - | Present | [3] |
Experimental Protocols
Oil Extraction from Plant Seeds (Soxhlet Method)
This protocol describes a standard method for extracting oil from seeds using a Soxhlet apparatus, a technique suitable for obtaining a high yield of oil for subsequent analysis.
Materials:
-
Dried seeds (e.g., Helianthus annuus, Lactuca sativa)
-
n-Hexane (or petroleum ether)
-
Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
-
Grinder or mortar and pestle
Procedure:
-
Sample Preparation: Grind the dried seeds into a coarse powder using a grinder or mortar and pestle to increase the surface area for extraction.
-
Thimble Loading: Accurately weigh a portion of the ground seed material and place it into a cellulose extraction thimble.
-
Apparatus Assembly: Assemble the Soxhlet apparatus with the round-bottom flask filled with n-hexane, the extraction chamber containing the thimble, and the condenser on top.
-
Extraction: Heat the n-hexane in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up to the condenser where it liquefies and drips into the extraction chamber, immersing the sample. Once the chamber is full, the solvent and extracted oil are siphoned back into the round-bottom flask. This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction.[4][5]
-
Solvent Recovery: After extraction, the solvent is removed from the oil using a rotary evaporator at approximately 40-45°C under reduced pressure.[4]
-
Oil Collection: The resulting crude oil is collected and can be stored for further analysis.
Synthesis of this compound (Transesterification)
This protocol details the conversion of the extracted oil containing coronaric acid into its methyl ester form for GC-MS analysis. This is a common and efficient method for preparing fatty acid methyl esters (FAMEs).
Materials:
-
Extracted seed oil
-
Methanol (B129727) (MeOH)
-
Sodium hydroxide (B78521) (NaOH) or Boron trifluoride-methanol solution (BF3-MeOH)
-
n-Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Vials with screw caps
-
Water bath or heating block
Procedure (using NaOH as a catalyst):
-
Reaction Setup: In a vial, dissolve a known amount of the extracted oil in a small volume of n-hexane.
-
Catalyst Preparation: Prepare a solution of 0.5 M NaOH in methanol.
-
Transesterification Reaction: Add the methanolic NaOH solution to the oil solution. The typical molar ratio of methanol to oil is high to drive the reaction to completion (e.g., 14:1).[2] The reaction can proceed at room temperature and is often complete within minutes.[2] Alternatively, the mixture can be heated at 60-70°C for 2-5 hours.[6]
-
Extraction of FAMEs: After the reaction, add a saturated NaCl solution to the vial and vortex. The FAMEs will partition into the upper hexane (B92381) layer.
-
Purification: Carefully transfer the upper hexane layer to a clean vial. Add anhydrous sodium sulfate to remove any residual water.
-
Sample Preparation for GC-MS: The hexane solution containing the FAMEs, including this compound, is now ready for injection into the GC-MS system.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of FAMEs. Specific parameters may need to be optimized based on the instrument and column used.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., a polar capillary column like SP-2330 or a non-polar column like SLB®-5ms).[4]
GC Conditions (Example):
-
Injector Temperature: 250°C[7]
-
Oven Temperature Program: Initial temperature of 180°C, ramped at 5°C/min to 220°C, and held for 10 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1).[7]
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.[7]
Data Analysis:
-
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak with that of a known standard or by interpreting the fragmentation pattern. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation ions corresponding to the loss of specific functional groups.
Signaling Pathways Involving Coronaric Acid
Coronaric acid, also known as leukotoxin, is a bioactive lipid that is metabolized in vivo to a more potent signaling molecule. The primary pathway involves its conversion to a diol by the enzyme soluble epoxide hydrolase (sEH).
References
- 1. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and simple transesterification of epoxidized soybean oil to prepare epoxy methyl esters at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronaric acid - Wikipedia [en.wikipedia.org]
- 4. iscientific.org [iscientific.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. CN102703227A - Method for synthesizing fatty acid methyl ester - Google Patents [patents.google.com]
- 7. historymedjournal.com [historymedjournal.com]
The Role of Coronaric Acid Methyl Ester in Plant Physiology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Coronaric acid, an epoxy fatty acid derived from linoleic acid, is a member of the diverse oxylipin family of signaling molecules in plants. While research has extensively focused on other oxylipins like jasmonic acid, the specific functions of coronaric acid and its methyl ester are emerging as crucial components of plant defense and development. This technical guide synthesizes the current understanding of coronaric acid methyl ester's biosynthesis, its putative role in plant signaling pathways, and the experimental protocols necessary for its study. Drawing parallels with well-known oxylipins, this paper provides a framework for investigating its potential as a modulator of plant physiological processes, which may have implications for crop protection and the development of novel therapeutic agents.
Introduction to Oxylipins and Coronaric Acid
Oxylipins are a large family of oxygenated fatty acids that play critical roles in plant development and responses to environmental stresses.[1][2] They are formed from the oxidation of polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid.[3] This family includes well-characterized phytohormones like jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), which are central to plant defense against herbivores and necrotrophic pathogens.[4][5]
Coronaric acid (9,10-epoxy-12Z-octadecenoic acid) is an epoxy fatty acid synthesized from linoleic acid.[6] While its functions are less characterized than those of jasmonates, its structural similarity to other signaling oxylipins suggests a role in plant defense and stress responses. The esterification of coronaric acid to its methyl ester form may alter its volatility, mobility, and bioactivity, analogous to the relationship between jasmonic acid and methyl jasmonate.[7]
Biosynthesis of this compound
The biosynthesis of coronaric acid begins with the polyunsaturated fatty acid, linoleic acid, a common component of plant cell membranes. The formation of the epoxy group is catalyzed by one of two primary enzymatic pathways.
-
Cytochrome P450 Pathway: Specific cytochrome P450 epoxygenases can directly oxidize the double bond of linoleic acid to form coronaric acid.[6]
-
Peroxygenase Pathway: This pathway involves the activity of a peroxygenase enzyme, which utilizes a fatty acid hydroperoxide as an oxygen donor to epoxidize an unsaturated fatty acid.
Following its synthesis, coronaric acid can be methylated to form this compound. This reaction is likely catalyzed by a methyltransferase enzyme, similar to the conversion of jasmonic acid to methyl jasmonate.
Putative Functions and Signaling in Plant Physiology
While direct quantitative data for this compound is scarce, the functions of related oxylipins provide a strong basis for its presumed roles in plant physiology, particularly in defense signaling.
Role in Plant Defense
Like other oxylipins, epoxy fatty acids are implicated as signaling molecules in response to biotic and abiotic stress.[1][8] Pathogen attack or wounding triggers the release of fatty acids from membranes, initiating oxylipin synthesis.[9] These molecules can then act as signals to activate a cascade of defense responses.
The signaling pathway for this compound is hypothesized to share components with the jasmonate pathway. Upon a stress stimulus, coronaric acid or its derivative may be perceived by a receptor complex. This perception could lead to the degradation of transcriptional repressors (analogous to JAZ proteins in JA signaling), thereby releasing transcription factors (analogous to MYC2) to activate the expression of defense-related genes.[5][10] These genes encode proteins involved in the synthesis of phytoalexins, pathogenesis-related (PR) proteins, and enzymes that strengthen the cell wall.[11]
Data on Related Oxylipin Activities
To provide context for the potential efficacy of this compound, the following table summarizes quantitative data from studies on related oxylipins that act as defense elicitors.
| Elicitor/Compound | Plant Species | Concentration | Observed Physiological/Molecular Effect |
| Coronatine (COR) | Maize | 10 µg/mL | Confirmed as the optimal concentration for enhancing disease resistance against F. graminearum.[10] |
| Fusaric Acid (FA) | Arabidopsis thaliana | < 10-6 M | Acted as an elicitor, inducing phytoalexin synthesis, reactive oxygen species (ROS) production, and increased cytosolic calcium.[12] |
| Methyl Jasmonate (MeJA) | Brassica species | Varies | Enhanced activities of antioxidant enzymes like glutathione (B108866) and catalase under drought stress.[13] |
| N-acetylchitooctaose | Arabidopsis thaliana | 100 µg/mL | Induced defense gene expression within 30 minutes of treatment.[14] |
Experimental Protocols
Investigating the function of this compound requires robust methodologies for its extraction, analysis, and application to plant systems.
Protocol 1: Extraction and Quantification of this compound from Plant Tissue
This protocol outlines a general method for the extraction of lipids and subsequent analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]
Methodology:
-
Tissue Homogenization: Freeze approximately 100-200 mg of plant tissue (e.g., leaf, root) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Lipid Extraction: Transfer the powdered tissue to a glass tube. Add 2 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) solution. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex again. Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Transmethylation to FAMEs:
-
Evaporate the chloroform under a stream of nitrogen gas.
-
Add 1 mL of 0.5 M KOH in methanol to the dried lipid extract. Incubate at 90°C for 3 hours for saponification.
-
Cool the sample and acidify with 0.2 mL of 6 M HCl.
-
Add 1 mL of 10% boron trifluoride in methanol solution and incubate at 55°C for 90 minutes to methylate the fatty acids.
-
-
FAME Extraction: Add 1 mL of water and 1 mL of n-hexane to the tube. Vortex and centrifuge to separate phases. Collect the upper hexane (B92381) phase, which now contains the FAMEs. Repeat the hexane extraction twice more and pool the extracts.
-
Analysis by GC-MS: Evaporate the pooled hexane extract to dryness and re-dissolve in a known volume of hexane (e.g., 100 µL). Inject 1 µL into the GC-MS system. Use a suitable column (e.g., a polar capillary column) and a temperature program designed for FAME analysis. Identification is based on retention time and mass spectra compared to an authentic standard of this compound. Quantification is achieved by comparing the peak area to that of an internal standard.[17]
Protocol 2: Application of this compound as an Elicitor and Measurement of Defense Gene Expression
This protocol describes how to treat plants with an elicitor and subsequently measure the induction of defense-related genes using Reverse Transcription quantitative PCR (RT-qPCR).[11][18]
Methodology:
-
Plant Growth: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar (B569324) plates or in soil under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
Elicitor Preparation: Prepare a stock solution of this compound in ethanol. For application, dilute the stock solution to the desired final concentration (e.g., 1 µM to 100 µM) in sterile water or a buffer solution. Include an ethanol-only control.
-
Treatment:
-
For seedlings on plates: Flood the plates with the elicitor solution for a defined period (e.g., 30 minutes to 24 hours).
-
For soil-grown plants: Apply the solution as a foliar spray until runoff.
-
-
Tissue Harvest: At selected time points post-treatment (e.g., 1, 3, 6, 24 hours), harvest whole seedlings or specific tissues (e.g., leaves), flash-freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction: Extract total RNA from the harvested tissue using a commercial kit or a standard Trizol-based protocol.
-
cDNA Synthesis: Treat the RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
RT-qPCR:
-
Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for defense marker genes (e.g., PR1, PDF1.2).
-
Include primers for a housekeeping gene (e.g., ACTIN2 or UBIQUITIN) for normalization.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in gene expression in elicitor-treated samples relative to the control samples.
Conclusion and Future Directions
This compound represents an understudied yet potentially significant signaling molecule in plant physiology. Based on its identity as an oxylipin, it is likely involved in modulating plant defense responses to biotic and abiotic stresses. The lack of direct experimental evidence highlights a critical knowledge gap. Future research should focus on:
-
Quantitative Profiling: Measuring the endogenous levels of coronaric acid and its methyl ester in various plant tissues under different stress conditions.
-
Functional Genomics: Using genetic approaches, such as characterizing knockout mutants for its biosynthetic enzymes, to elucidate its precise biological role.
-
Receptor Identification: Identifying the protein receptor(s) that perceive coronaric acid or its derivatives to initiate downstream signaling.
A deeper understanding of this signaling pathway could provide new targets for developing compounds that enhance crop resilience and offer novel, bio-inspired molecules for therapeutic applications.
References
- 1. The presence of oxygenated lipids in plant defense in response to biotic stress: a metabolomics appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxylipin pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Linoleic acid - Wikipedia [en.wikipedia.org]
- 7. Fatty acid-derived signals in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response [frontiersin.org]
- 9. The Oxylipin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coronatine-Induced Maize Defense against Gibberella Stalk Rot by Activating Antioxidants and Phytohormone Signaling [mdpi.com]
- 11. Transcriptional activation of plant defense genes by fungal elicitor, wounding, and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. shimadzu.com [shimadzu.com]
- 17. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to Coronaric Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronaric acid methyl ester, a derivative of the essential fatty acid linoleic acid, is an endogenous compound of significant interest in the fields of biochemistry and pharmacology. As a product of cytochrome P450-mediated epoxidation, it serves as a key intermediate in a metabolic pathway that produces potent signaling molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and analytical characterization. Furthermore, it delves into its biological significance, particularly its role as a substrate for soluble epoxide hydrolase and its implications in inflammatory signaling pathways. Detailed experimental protocols and visual diagrams are provided to facilitate further research and drug development efforts targeting this pathway.
Introduction
Coronaric acid, and its methyl ester, are epoxide derivatives of linoleic acid, one of the most abundant polyunsaturated fatty acids in the Western diet.[1] The enzymatic conversion of linoleic acid into its epoxides is a critical step in the generation of a class of lipid signaling molecules with diverse biological activities.[2] Understanding the properties and metabolic fate of this compound is crucial for elucidating its role in both physiological and pathological processes, particularly those related to inflammation. This guide aims to consolidate the current knowledge on this compound and provide practical information for researchers in the field.
Chemical and Physical Properties
This compound, also known as methyl (±)-cis-9,10-Epoxy-12(Z)-octadecenoate, is an ester product with the following identifiers and properties.[3][4]
| Property | Value | Source |
| CAS Number | 6084-72-6 | [3][4] |
| Molecular Formula | C₁₉H₃₄O₃ | [3][4] |
| Molecular Weight | 310.47 g/mol | [3][4] |
| Appearance | In solution | [4] |
| Purity | >98% | [4] |
Synthesis and Spectroscopic Analysis
Synthesis
This compound can be synthesized by the epoxidation of linoleic acid methyl ester. A common method involves the use of a peroxy acid, such as peroxybenzoic acid, to introduce the epoxide ring at the 9,10-position of the fatty acid chain.[3]
Experimental Protocol: Synthesis of this compound [3]
Materials:
-
Linoleic acid methyl ester
-
Peroxybenzoic acid (PBA) solution in dichloromethane (B109758) (DCM)
-
Dichloromethane (DCM)
-
5% Sodium bicarbonate solution (cold)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
Dissolve linoleic acid methyl ester (1.0 equivalent) in DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of peroxybenzoic acid (1.0 equivalent) in DCM dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with cold 5% sodium bicarbonate solution to remove excess peroxy acid and benzoic acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by short-path distillation to obtain this compound.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, its characteristic spectral features can be predicted based on its structure and data from similar fatty acid methyl esters.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons as a singlet around 3.7 ppm.[5] The protons on the epoxide ring would appear in the range of 2.8-3.2 ppm.[6] Olefinic protons of the remaining double bond would be observed around 5.3-5.5 ppm. The aliphatic chain protons would produce a complex series of multiplets between 0.8 and 2.4 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at approximately 174 ppm.[7] The carbons of the epoxide ring are expected to resonate in the range of 55-60 ppm.[8] The olefinic carbons will appear around 125-135 ppm, and the methyl ester carbon will be near 51 ppm. The aliphatic carbons will have signals in the 14-35 ppm range.[7]
3.2.2. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 310. The fragmentation pattern would likely involve cleavage at the epoxide ring and along the aliphatic chain, yielding characteristic fragment ions.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[9][10] The C-O stretching of the ester will appear around 1170 cm⁻¹. The presence of the epoxide ring may be indicated by a weak band around 820-840 cm⁻¹.[6] C-H stretching vibrations of the aliphatic chain will be observed around 2850-2960 cm⁻¹.[10]
Biological Significance and Signaling Pathways
Coronaric acid is an endogenous metabolite of linoleic acid, formed by the action of cytochrome P450 (CYP) epoxygenases.[2][11] The methyl ester form may be present as a result of cellular metabolism.
Cytochrome P450-Mediated Formation
Linoleic acid is converted to Coronaric acid (9,10-epoxyoctadecenoic acid) and other epoxides by various CYP enzymes.[2] This metabolic pathway is a key source of endogenous epoxy fatty acids.
Cytochrome P450-mediated epoxidation of linoleic acid.
Metabolism by Soluble Epoxide Hydrolase (sEH)
Coronaric acid and its methyl ester are substrates for soluble epoxide hydrolase (sEH), which converts the epoxide to the corresponding diol, 9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME).[11][12] This diol is a more stable and often more biologically active molecule.[12]
Metabolism of Coronaric acid by soluble epoxide hydrolase.
Role in Inflammation
The metabolites of linoleic acid, including the diols formed from Coronaric acid, have been implicated in inflammatory processes.[1] These molecules can act as signaling lipids, potentially modulating the activity of inflammatory pathways such as the NF-κB pathway. Inhibition of sEH has been shown to have anti-inflammatory effects, suggesting that the balance between the epoxy and diol forms of these fatty acids is critical in regulating inflammation.[13]
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
Cell Line: RAW 264.7 murine macrophages
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
Griess Reagent (for nitrite (B80452) determination)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions. The absorbance is measured at 540 nm.
-
A decrease in nitrite concentration in the presence of the test compound indicates an inhibitory effect on NO production and thus potential anti-inflammatory activity.
Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Activity Assay [14]
This assay measures the activity of sEH by monitoring the hydrolysis of a fluorogenic substrate.
Materials:
-
Cell or tissue lysate containing sEH
-
sEH Assay Buffer
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
sEH inhibitor (for control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
In a 96-well black microplate, add the sEH Assay Buffer.
-
Add the cell/tissue lysate to the wells. For control wells, pre-incubate the lysate with an sEH inhibitor.
-
Initiate the reaction by adding the fluorogenic sEH substrate to all wells.
-
Incubate the plate at the desired temperature (e.g., 37 °C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) at multiple time points.
-
The rate of increase in fluorescence is proportional to the sEH activity. The specific sEH activity is calculated by subtracting the activity in the inhibitor-treated wells from the total activity.
Conclusion
This compound is a key molecule in the metabolic cascade of linoleic acid. Its formation by cytochrome P450 enzymes and subsequent hydrolysis by soluble epoxide hydrolase place it at a critical juncture in the production of bioactive lipid mediators. These mediators are increasingly recognized for their roles in regulating inflammation and other physiological processes. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the biological functions of this compound and the broader implications of the epoxy fatty acid pathway in health and disease. Further research into the specific cellular targets and signaling mechanisms of this compound and its metabolites will be instrumental in developing novel therapeutic strategies for inflammatory and cardiovascular diseases.
References
- 1. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectra-analysis.com [spectra-analysis.com]
- 10. researchgate.net [researchgate.net]
- 11. Epoxidation of C18 unsaturated fatty acids by cytochromes P4502C2 and P4502CAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: GC-MS Analysis of Coronaric Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid (9(10)-epoxy-12Z-octadecenoic acid) is an epoxide derivative of the essential omega-6 fatty acid, linoleic acid. In mammals, it is formed through the metabolism of linoleic acid by cytochrome P450 (CYP) epoxygenase enzymes.[1] Coronaric acid is further metabolized by soluble epoxide hydrolase to its corresponding diol, 9,10-dihydroxy-12(Z)-octadecenoic acid. This metabolic pathway is of significant interest in drug development and clinical research due to the varying biological activities of the epoxide and its diol metabolite. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of fatty acids and their derivatives. Due to the low volatility of free fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is essential for successful GC-MS analysis.[2] This application note provides a detailed protocol for the analysis of Coronaric acid methyl ester using GC-MS.
Quantitative Data
The analysis of this compound by GC-MS yields quantitative data that is crucial for its identification and quantification. The following table summarizes the key mass spectrometry data and expected chromatographic behavior.
| Parameter | Value/Description | Reference/Note |
| Compound Name | This compound (Methyl 9,10-epoxy-12Z-octadecenoate) | |
| Molecular Formula | C₁₉H₃₄O₃ | Calculated |
| Molecular Weight | 310.47 g/mol | Calculated |
| Key Mass Spectral Fragments (m/z) | 310 (M⁺) : Molecular ion (may be of low abundance in EI) 279 : [M-OCH₃]⁺ 185 & 153 : Characteristic fragments from cleavage at the epoxide ring. 74 : McLafferty rearrangement ion, characteristic for FAMEs. | Predicted based on FAME and epoxide fragmentation patterns. |
| Typical Retention Time | Elutes after methyl oleate (B1233923) and methyl linoleate (B1235992) on common non-polar and polar GC columns. The exact retention time is dependent on the specific column and analytical conditions. | Inferred from chromatographic principles. |
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS analysis of FAMEs. |
Experimental Protocols
A robust and reproducible protocol is critical for the accurate analysis of this compound. The following sections detail the necessary steps from sample preparation to GC-MS analysis.
I. Sample Preparation and Derivatatization to Fatty Acid Methyl Ester (FAME)
This protocol is adapted for the derivatization of free Coronaric acid using boron trifluoride-methanol, a common and effective reagent for FAME synthesis.[3][4]
Materials:
-
Sample containing Coronaric acid
-
Boron trifluoride-methanol (BF₃-Methanol) solution, 12-14% w/w
-
Hexane (B92381), GC grade
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation : Weigh 1-10 mg of the sample (e.g., lipid extract) into a micro-reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Esterification : Add 1 mL of 12-14% BF₃-Methanol solution to the dried sample.
-
Reaction : Tightly cap the vial and heat at 60°C for 10-15 minutes in a heating block or water bath.
-
Extraction : Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Phase Separation : Shake the vial vigorously for 30 seconds. Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.
-
Collection : Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Drying : Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Final Sample : The sample is now ready for GC-MS analysis. The final concentration can be adjusted by evaporating some of the hexane or by further dilution if necessary.
II. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. Optimization may be required depending on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) or a polar column (e.g., Supelcowax, DB-WAX) can be used.[5]
GC Conditions:
-
Injector Temperature : 250 °C
-
Injection Volume : 1 µL
-
Injection Mode : Splitless or split (e.g., 20:1 ratio)
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 10 minutes at 250 °C
-
-
Transfer Line Temperature : 280 °C
MS Conditions:
-
Ion Source Temperature : 230 °C
-
Ionization Energy : 70 eV (Electron Ionization)
-
Mass Scan Range : m/z 40-500
-
Solvent Delay : 4-5 minutes
Visualizations
Biological Pathway of Coronaric Acid
The formation of Coronaric acid is a key step in the metabolism of linoleic acid. The following diagram illustrates this biological pathway.
Experimental Workflow for GC-MS Analysis
The following workflow diagram outlines the key steps for the GC-MS analysis of this compound.
References
- 1. 9-Octadecenoic acid (Z)-, methyl ester [webbook.nist.gov]
- 2. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Octadecenoic acid, methyl ester [webbook.nist.gov]
- 4. 9-Octadecenoic acid, methyl ester [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Coronaric Acid Methyl Ester in Biological Samples by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of Coronaric acid methyl ester in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Coronaric acid, an epoxide derivative of linoleic acid, is implicated in various physiological and pathological processes.[1][2] The conversion to its methyl ester derivative enhances chromatographic resolution and ionization efficiency, enabling precise measurement. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a representative signaling pathway and experimental workflow.
Introduction
Coronaric acid (9,10-epoxy-12Z-octadecenoic acid) is a product of linoleic acid metabolism by cytochrome P450 (CYP) epoxygenase enzymes.[1][2] It exists as two stereoisomers, (9S,10R) and (9R,10S). In mammalian tissues, Coronaric acid is rapidly metabolized by soluble epoxide hydrolase to its corresponding diols, which are believed to be the more biologically active and potentially toxic forms.[1] Accurate quantification of Coronaric acid is crucial for understanding its role in cellular signaling and disease. This method details the analysis of its methyl ester derivative, which allows for improved analytical performance.
Experimental Protocols
Sample Preparation: Esterification of Coronaric Acid
This protocol describes the conversion of Coronaric acid in a biological sample to this compound.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard (IS) solution (e.g., d4-Coronaric acid)
-
2 N Sodium hydroxide (B78521) in methanol (B129727)
-
14% Boron trifluoride in methanol
-
2 M Sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution.
-
Add 500 µL of hexane and 100 µL of 2 N sodium hydroxide in methanol.
-
Vortex the mixture at 1000 rpm for 30 seconds.[3]
-
Allow the mixture to stand for 2 minutes for phase separation.
-
For acid-catalyzed reaction (alternative): Add 80 µL of 14% boron trifluoride in methanol and heat at 65°C for 20 minutes.[3] Cool to room temperature.
-
Add 100 µL of 2 M sodium chloride solution to facilitate phase separation.[3]
-
Transfer the upper organic layer (hexane) containing the fatty acid methyl esters to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 40% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 311.3 | 155.1 | 100 | 15 |
| d4-Coronaric acid methyl ester (IS) | 315.3 | 159.1 | 100 | 15 |
Table 2: Hypothetical Quantitative Results for this compound in Different Samples
| Sample ID | Matrix | Concentration (ng/mL) | %RSD (n=3) |
| Control 1 | Plasma | 1.25 | 4.5 |
| Control 2 | Plasma | 1.58 | 3.8 |
| Treated 1 | Plasma | 5.76 | 5.1 |
| Treated 2 | Plasma | 6.21 | 4.2 |
| Blank | Plasma | Not Detected | N/A |
Visualizations
Caption: Metabolic pathway of Coronaric acid from Linoleic acid.
Caption: Workflow for this compound quantification.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. The derivatization to the methyl ester enhances the analytical characteristics of the molecule, allowing for reliable detection at low concentrations. This protocol can be a valuable tool for researchers investigating the role of linoleic acid metabolites in health and disease.
References
Application Note: Structural Elucidation of Coronaric Acid Methyl Ester using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, a cis-epoxy fatty acid derived from linoleic acid, and its methyl ester derivative are of significant interest in biomedical research due to their roles in various physiological and pathological processes. Accurate structural elucidation is paramount for understanding their biological activity and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of the molecular structure of organic compounds such as coronaric acid methyl ester. This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Principle
The structural confirmation of this compound is achieved through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments.
-
¹H NMR provides information on the number of different types of protons and their immediate electronic environment.
-
¹³C NMR reveals the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the carbon skeleton.
Together, these experiments allow for the complete assignment of all proton and carbon signals and confirm the connectivity of the atoms within the this compound molecule, including the precise location of the epoxide and the double bond.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent may vary depending on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Data Acquisition
The following are general parameters for acquiring NMR data on a standard 400 or 500 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.
Table 1: General NMR Acquisition Parameters
| Experiment | Parameter | Suggested Value |
| ¹H NMR | Pulse Program | zg30 |
| Number of Scans | 16-64 | |
| Relaxation Delay | 1.0 s | |
| Spectral Width | 12-16 ppm | |
| ¹³C NMR | Pulse Program | zgpg30 |
| Number of Scans | 1024-4096 | |
| Relaxation Delay | 2.0 s | |
| Spectral Width | 200-240 ppm | |
| COSY | Pulse Program | cosygpqf |
| Number of Scans | 4-8 | |
| Increments (F1) | 256-512 | |
| Relaxation Delay | 1.5 s | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 |
| Number of Scans | 2-4 | |
| Increments (F1) | 256 | |
| Relaxation Delay | 1.5 s | |
| HMBC | Pulse Program | hmbcgpndqf |
| Number of Scans | 8-16 | |
| Increments (F1) | 256 | |
| Relaxation Delay | 1.5 s | |
| Long-range J-coupling | 8 Hz |
Data Analysis and Expected Results
The acquired NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin). The analysis involves referencing the spectra to the internal standard, phasing, baseline correction, and peak picking. The structural elucidation is a stepwise process of interpreting the different spectra in conjunction.
Table 2: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H₃CO- (Ester) | ~3.67 | s | - |
| H-2 (α-CH₂) | ~2.30 | t | ~7.5 |
| H-3 (β-CH₂) | ~1.63 | m | - |
| -CH₂- (Aliphatic Chain) | 1.25-1.45 | m | - |
| H-9, H-10 (Epoxide) | ~2.90 | m | - |
| H-12, H-13 (Olefinic) | ~5.40 | m | - |
| H-11, H-14 (Allylic) | ~2.05 | m | - |
| -CH₃ (Terminal) | ~0.88 | t | ~7.0 |
Table 3: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | ~174.3 |
| -OCH₃ (Ester Methyl) | ~51.4 |
| C-9, C-10 (Epoxide) | ~57.0 |
| C-12, C-13 (Olefinic) | ~125-130 |
| C-2 (α-CH₂) | ~34.1 |
| C-3 (β-CH₂) | ~24.9 |
| -CH₂- (Aliphatic Chain) | ~22-32 |
| -CH₃ (Terminal) | ~14.1 |
Visualization of the Elucidation Workflow
The logical flow of experiments and data interpretation for the structural elucidation of this compound can be visualized as follows:
Application Note: Derivatization of Coronaric Acid for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid (9,10-epoxy-12Z-octadecenoic acid) is an epoxide derivative of linoleic acid with significant biological activities, including potential roles in inflammation and cardiovascular signaling.[1] Accurate and sensitive quantification of coronaric acid in biological matrices is crucial for understanding its physiological and pathological functions. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the inherent polarity and low volatility of free fatty acids like coronaric acid necessitate a derivatization step to improve their chromatographic behavior and detection.[2]
This application note provides detailed protocols for the derivatization of coronaric acid for GC-MS analysis. A key consideration for coronaric acid is the presence of an epoxide ring, which can be susceptible to opening under harsh chemical conditions.[3][4] Therefore, the selection of an appropriate derivatization method is critical to ensure the integrity of the analyte and the accuracy of the analytical results. This document outlines two primary derivatization strategies: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.
Derivatization Strategies for Coronaric Acid
The primary goal of derivatization is to convert the polar carboxyl group of coronaric acid into a less polar and more volatile functional group. This enhances chromatographic peak shape, reduces tailing, and improves sensitivity.[2]
Esterification (Methylation)
Esterification, specifically methylation to form fatty acid methyl esters (FAMEs), is the most common derivatization technique for fatty acids.[2] For coronaric acid, it is crucial to employ mild esterification methods to prevent the opening of the epoxide ring.
-
Acid-Catalyzed Esterification (Caution Advised): Reagents like boron trifluoride (BF₃)-methanol and methanolic HCl are widely used for FAME preparation.[5] However, the strong acidic conditions and elevated temperatures often required can lead to the cleavage of the epoxide ring in coronaric acid, forming methoxy-hydroxy or diol artifacts.[3][6] This would lead to an underestimation of coronaric acid and the appearance of interfering peaks in the chromatogram. Therefore, these methods should be used with extreme caution and ideally be optimized for very mild conditions if no other options are available.
-
Diazomethane and Trimethylsilyldiazomethane (B103560) (TMSD): Diazomethane is a highly effective and specific methylating agent that reacts rapidly with carboxylic acids under mild conditions.[7][8] However, it is highly toxic and explosive, posing significant safety risks.[7][8] A safer alternative is trimethylsilyldiazomethane (TMSD), which also efficiently methylates carboxylic acids in the presence of methanol.[9][10] Given its efficacy under mild conditions, TMSD is a recommended reagent for the esterification of coronaric acid.
Silylation
Silylation involves the replacement of the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. This method is also effective for derivatizing other functional groups like hydroxyls and amines.[5] For coronaric acid, silylation primarily targets the carboxylic acid moiety.
-
BSTFA and MSTFA: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are common silylating agents.[5][11] Silylation reactions are typically performed under relatively mild conditions, which are favorable for preserving the epoxide ring of coronaric acid.[12]
Experimental Protocols
The following are detailed protocols for the recommended derivatization of coronaric acid for GC-MS analysis. It is crucial to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.
Protocol 1: Methylation with Trimethylsilyldiazomethane (TMSD)
This protocol is adapted from methods for the methylation of fatty acids and is suitable for preserving the epoxide ring of coronaric acid.[9]
Materials:
-
Coronaric acid standard or extracted sample
-
Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes)
-
Methanol
-
Toluene
-
Anhydrous sodium sulfate (B86663)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place a known amount of coronaric acid (e.g., 10-100 µg) or the dried lipid extract into a micro-reaction vial.
-
Dissolution: Add 200 µL of a toluene:methanol (2:1, v/v) mixture to dissolve the sample.
-
Derivatization: While vortexing gently, add 50 µL of 2.0 M TMSD solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes. The persistence of the yellow color confirms the completion of the reaction.
-
Quenching: Add a few drops of acetic acid to quench the excess TMSD until the yellow color disappears.
-
Extraction: Add 500 µL of hexane and 500 µL of deionized water to the vial. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the coronaric acid methyl ester to a clean vial.
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to the desired final volume under a gentle stream of nitrogen before GC-MS analysis.
Protocol 2: Silylation with BSTFA
This protocol is based on general procedures for the silylation of fatty acids and is expected to be compatible with the epoxide functionality.[5][11]
Materials:
-
Coronaric acid standard or extracted sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)
-
Hexane
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place the dried coronaric acid sample (e.g., 10-100 µg) into a micro-reaction vial. Ensure the sample is completely dry, as moisture will interfere with the silylation reaction.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile and 100 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: The sample can be directly injected into the GC-MS or diluted with hexane to the desired concentration.
-
Analysis: Analyze the derivatized sample by GC-MS. The TMS-derivatized coronaric acid is sensitive to moisture, so prompt analysis is recommended.
Quantitative Data Summary
The selection of a derivatization method can impact the efficiency and accuracy of quantification. The following table summarizes the key characteristics of the discussed methods. It is important to note that quantitative data for the derivatization of coronaric acid specifically is limited, and method validation with appropriate internal standards is highly recommended.
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Advantages | Disadvantages | Suitability for Coronaric Acid |
| Acid-Catalyzed Methylation | BF₃-Methanol or Methanolic HCl | 60-100°C, 15-60 min[11][13] | Readily available reagents, effective for a wide range of fatty acids. | Harsh conditions can open the epoxide ring, potential for artifact formation.[3][6] | Low (use with caution) |
| Methylation with TMSD | Trimethylsilyldiazomethane, Methanol | Room Temperature, 15-30 min[9] | Mild reaction conditions, high specificity for carboxylic acids, safer than diazomethane.[9] | Reagent is moisture-sensitive and relatively expensive. | High |
| Silylation | BSTFA + 1% TMCS | 60-70°C, 30-60 min[5][11] | Mild conditions, effective for carboxylic acids.[5] | Derivatives are moisture-sensitive, reagent can derivatize other functional groups.[12] | High |
Visualization of Workflows and Reactions
General Workflow for Coronaric Acid Derivatization and GC-MS Analysis
Caption: General experimental workflow for the derivatization and analysis of coronaric acid.
Reaction Mechanism: Methylation of Coronaric Acid with TMSD
Caption: Simplified reaction scheme for the methylation of coronaric acid using TMSD.
Reaction Mechanism: Silylation of Coronaric Acid with BSTFA
Caption: Simplified reaction of coronaric acid silylation with BSTFA.
Conclusion
The successful analysis of coronaric acid by GC-MS is highly dependent on the choice of derivatization method. Due to the presence of a labile epoxide ring, mild derivatization techniques are required to prevent artifact formation. Methylation using trimethylsilyldiazomethane (TMSD) and silylation using BSTFA are recommended as effective and safe methods for the derivatization of coronaric acid. The protocols provided in this application note serve as a starting point for method development. It is essential to validate the chosen method for the specific biological matrix and to use appropriate internal standards for accurate quantification. By selecting the appropriate derivatization strategy, researchers can achieve reliable and sensitive measurements of coronaric acid, facilitating a deeper understanding of its biological significance.
References
- 1. Coronaric acid - Wikipedia [en.wikipedia.org]
- 2. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Method based on GC-MS to study the influence of tricarboxylic acid cycle metabolites on cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Coronaric Acid Methyl Ester from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, a di-unsaturated fatty acid, and its methyl ester derivative are of growing interest in biomedical research due to their roles in various physiological and pathological processes. As a metabolite of linoleic acid formed via the cytochrome P450 (CYP) pathway, coronaric acid is an endogenous epoxy fatty acid. It is further metabolized by soluble epoxide hydrolase (sEH) into its corresponding diol. The balance between the production of coronaric acid and its degradation by sEH is crucial, as epoxy fatty acids have been implicated in the regulation of inflammation, blood pressure, and pain. This document provides detailed protocols for the extraction of coronaric acid from tissues and its subsequent conversion to coronaric acid methyl ester for analytical purposes.
Data Presentation
While precise quantitative data for coronaric acid concentrations in various tissues are not extensively documented in publicly available literature, the concentration of its precursor, linoleic acid, can provide an estimate of potential coronaric acid levels. The following table summarizes the relative abundance of linoleic acid in human tissues, which may correlate with the endogenous levels of coronaric acid.
| Tissue | Linoleic Acid (% of total fatty acids) | Reference |
| Adipose Tissue | ~10-20% | [1][2] |
| Aorta | Variable, can be higher in diseased states | [2] |
| Saphenous Vein | Variable | [2] |
| Atrial Tissue | Lower than adipose tissue | [2] |
| Blood Platelets | Variable |
Note: The actual concentration of coronaric acid is expected to be significantly lower than that of linoleic acid and will depend on the activity of CYP epoxygenases and soluble epoxide hydrolase in the specific tissue.
Experimental Protocols
This section outlines a comprehensive protocol for the extraction of coronaric acid from biological tissues and its subsequent methylation. The protocol is divided into three main stages: tissue homogenization and lipid extraction, saponification of lipids, and methylation of free fatty acids.
I. Tissue Homogenization and Lipid Extraction
This protocol is adapted from established methods for total lipid extraction from tissues. Special care should be taken to minimize degradation of the epoxide group of coronaric acid.
Materials:
-
Tissue sample (e.g., adipose, cardiac, vascular)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Chloroform
-
0.9% NaCl solution
-
Butylated hydroxytoluene (BHT) (as an antioxidant)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas stream
Procedure:
-
Sample Preparation: On ice, weigh approximately 100-200 mg of the tissue sample. Wash the tissue with ice-cold PBS to remove any blood or external contaminants.
-
Homogenization: Place the tissue in a glass homogenizer with 2 mL of a 2:1 (v/v) mixture of chloroform:methanol. Add BHT to the solvent mixture to a final concentration of 0.01% to prevent oxidation. Homogenize the tissue thoroughly until a uniform suspension is obtained.
-
Lipid Extraction: Transfer the homogenate to a glass centrifuge tube. Rinse the homogenizer with an additional 1 mL of chloroform:methanol (2:1, v/v) and add it to the tube. Vortex the mixture for 1 minute.
-
Phase Separation: Add 0.8 mL of 0.9% NaCl solution to the tube to induce phase separation. Vortex the mixture vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collection of the Organic Phase: After centrifugation, two distinct phases will be visible. The lower phase is the organic layer containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature or in a cold water bath. The resulting lipid extract should be stored at -80°C under a nitrogen atmosphere until further processing.
II. Saponification of Lipids
This step hydrolyzes the ester linkages in complex lipids to release free fatty acids, including coronaric acid.
Materials:
-
Dried lipid extract from Part I
-
2 M KOH in 70% ethanol
-
0.5 M H2SO4
-
Water bath or heating block
Procedure:
-
Resuspension: Resuspend the dried lipid extract in 1 mL of 2 M KOH in 70% ethanol.
-
Hydrolysis: Tightly cap the tube and heat the mixture at 60°C for 1 hour in a water bath or heating block to saponify the lipids.
-
Neutralization and Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of 0.5 M H2SO4 to neutralize the mixture and extract the free fatty acids. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collection of Free Fatty Acids: The upper hexane layer contains the free fatty acids. Carefully collect the upper phase and transfer it to a new glass tube. Repeat the hexane extraction (step 3 and 4) one more time and combine the hexane fractions.
-
Drying: Evaporate the hexane under a stream of nitrogen gas.
III. Methylation of Free Fatty Acids
This protocol converts the free fatty acids into their more volatile methyl esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that the use of boron trifluoride-methanol can convert the epoxide group of coronaric acid into a methoxy-hydroxy group, which can be identified by GC-MS.
Materials:
-
Dried free fatty acid extract from Part II
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Water bath or heating block
Procedure:
-
Methylation Reaction: Add 2 mL of 14% BF3 in methanol to the dried fatty acid extract. Tightly cap the tube and heat at 60°C for 30 minutes.
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes.
-
Collection of FAMEs: The upper hexane layer contains the fatty acid methyl esters (FAMEs), including this compound (or its methoxy-hydroxy derivative). Carefully collect the upper phase.
-
Drying: Pass the collected hexane phase through a small column of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Evaporate the hexane under a gentle stream of nitrogen gas to the desired final volume for GC-MS analysis. Store the final sample at -20°C until analysis.
Visualization of Pathways and Workflows
Signaling Pathway of Coronaric Acid Metabolism
Caption: Metabolic pathway of Coronaric acid formation and degradation.
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction from tissues.
References
Application Notes and Protocols: Anti-inflammatory Effects of Coronaric Acid Methyl Ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, a naturally occurring epoxy fatty acid derived from linoleic acid, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Its methyl ester derivative, Coronaric acid methyl ester, is often utilized in cell-based assays due to its enhanced cell permeability. These application notes provide a summary of the reported anti-inflammatory effects of closely related compounds and detail protocols for investigating the potential anti-inflammatory activity of this compound in cell culture models. While direct studies on this compound are limited, the information presented here is based on the known activities of Coronaric acid and other similar fatty acid derivatives, providing a foundational framework for research in this area.
Data Presentation
The following tables summarize quantitative data on the anti-inflammatory effects of compounds structurally or functionally related to Coronaric acid. This data can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Cell Line | Inflammatory Stimulus | Mediator Inhibited | IC50 / % Inhibition | Reference |
| (S)-coriolic acid methyl ester | RAW 264.7 | LPS | Nitric Oxide (NO) | IC50: 5.73 µM | [1] |
| Rosmarinic Acid | A7r5 (rat aortic smooth muscle) | LPS | TNF-α, IL-8, iNOS (mRNA) | Significant inhibition at 10-25 µM | [2][3] |
| Lobaric Acid | Vascular Smooth Muscle Cells | TNF-α | VCAM-1 | Significant suppression at 10 µg/ml | [4] |
| Conjugated Linoleic Acid (c9, t11) | EA.hy926 (endothelial) | Basal | MCP-1, IL-6, IL-8, RANTES | Significant decrease at 1 µM | |
| Conjugated Linoleic Acid (t10, c12) | EA.hy926 (endothelial) | Basal | MCP-1, RANTES | Significant decrease at 10 µM |
Table 2: Effects on Signaling Pathways
| Compound | Cell Line | Pathway Component | Effect | Effective Concentration | Reference |
| Rosmarinic Acid | A7r5 | p38, JNK, ERK, NF-κB | Attenuated activation/phosphorylation | 10-25 µM | [2][3] |
| Lobaric Acid | Vascular Smooth Muscle Cells | NF-κB p65 | Inhibited nuclear translocation | 10 µg/ml | [4] |
| Caffeic acid phenethyl ester | Various | NF-κB | Potent and specific inhibitor | Not specified | [5] |
| Curcumin | Various | NF-κB, MAPK | Activation | Not specified | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Due to the lipophilic nature of fatty acid methyl esters, dissolve this compound in DMSO to create a stock solution (e.g., 10-50 mM).
-
Weigh the desired amount of this compound using an analytical balance in a sterile environment.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber tubes to protect from light.
-
Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture and Treatment
Objective: To treat cultured cells with this compound to assess its anti-inflammatory effects.
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages, Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
This compound stock solution
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, Tumor Necrosis Factor-alpha - TNF-α)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Culture the chosen cell line in the appropriate complete medium until they reach 70-80% confluency.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to the wells.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with the inflammatory stimulus only.
-
Incubate the cells for a designated time period (e.g., 6-24 hours) depending on the endpoint being measured.
Protocol 3: Measurement of Inflammatory Mediators (Nitric Oxide Assay)
Objective: To quantify the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
Griess Reagent System
-
Cell culture supernatant from treated cells
-
96-well plate
-
Microplate reader
Procedure:
-
After the treatment period, collect the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of supernatant from each sample.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Component B of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve generated with known concentrations of sodium nitrite.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Putative signaling pathways modulated by this compound in inflammatory responses.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lobaric Acid Inhibits VCAM-1 Expression in TNF-α-Stimulated Vascular Smooth Muscle Cells via Modulation of NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Coronaric Acid Methyl Ester in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid (9,10-epoxy-12Z-octadecenoic acid) is a bioactive lipid mediator derived from the essential fatty acid, linoleic acid. Its formation is catalyzed by cytochrome P450 (CYP) epoxygenases, placing it within the important class of lipid signaling molecules known as epoxides of polyunsaturated fatty acids. In lipidomics research, coronaric acid and its corresponding methyl ester are of increasing interest due to their potential roles in various physiological and pathological processes, including inflammation and cardiovascular function. The analysis of coronaric acid is typically performed after conversion to its more volatile and less polar methyl ester derivative, coronaric acid methyl ester, making it amenable to gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques. These application notes provide an overview of the role of this compound in lipidomics and detailed protocols for its analysis.
Biological Significance and Applications
Coronaric acid is an oxidized lipid metabolite of linoleic acid, which is highly abundant in the Western diet. The enzymatic conversion of linoleic acid by CYP epoxygenases, such as CYP2C9 and CYP2J2, results in the formation of coronaric acid (also referred to as 9,10-EpOME) and its regioisomer, vernolic acid (12,13-EpOME). These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME).
The biological activities of coronaric acid and its metabolites are subjects of ongoing research, with implications in:
-
Inflammation and Pain: Linoleic acid-derived epoxides have been implicated in pain signaling. For instance, 9,10-EpOME can sensitize TRPV1 receptors, which are crucial in pain perception. Studies have shown altered levels of these mediators in brain regions associated with pain processing.[1]
-
Cardiovascular Disease: As a metabolite of linoleic acid, which is linked to cardiovascular health, coronaric acid's role in the cardiovascular system is of significant interest. Dysregulation of its metabolic pathway may contribute to cardiovascular pathologies.
-
Respiratory Conditions: Elevated levels of 9,10-EpOME have been detected in individuals with acute respiratory distress syndrome, suggesting its involvement in the inflammatory processes of the lungs.[2]
The quantification of this compound in biological samples can serve as a biomarker for CYP epoxygenase activity and provide insights into the physiological state of tissues and organs.
Quantitative Data
The concentration of coronaric acid can vary significantly between different tissues and physiological states. The following table summarizes representative quantitative data for coronaric acid (9,10-EpOME) from a lipidomics study. It is important to note that in many analytical workflows, coronaric acid is quantified after derivatization to its methyl ester.
| Analyte | Species | Tissue | Condition | Concentration (pg/mg tissue) |
| 9,10-EpOME | Mouse | Amygdala | Control | ~15 |
| 9,10-EpOME | Mouse | Amygdala | Chronic Inflammatory Pain | ~5 |
| 9,10-EpOME | Mouse | Periaqueductal Grey | Control | ~10 |
| 9,10-EpOME | Mouse | Periaqueductal Grey | Chronic Inflammatory Pain | ~3 |
Data adapted from a study on a mouse model of chronic inflammatory pain, demonstrating a significant reduction in 9,10-EpOME levels in specific brain regions.[1]
Signaling Pathways
Coronaric acid is a product of the cytochrome P450 epoxygenase pathway acting on linoleic acid. This pathway is a key branch of the arachidonic acid cascade's less-studied counterpart for other polyunsaturated fatty acids. The signaling events initiated by coronaric acid are complex and can be context-dependent. A simplified representation of its formation and downstream signaling is depicted below.
Caption: Biosynthesis and signaling of Coronaric Acid.
Experimental Protocols
The analysis of this compound in biological samples typically involves lipid extraction, derivatization (transesterification), and instrumental analysis by GC-MS or LC-MS/MS.
Protocol 1: Extraction and Derivatization of Coronaric Acid to its Methyl Ester
This protocol describes the conversion of coronaric acid in a lipid extract to this compound for subsequent analysis.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Methanolic HCl (5% v/v) or Boron Trifluoride in Methanol (14%)
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., d4-9,10-EpOME)
Procedure:
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma or an equivalent amount of tissue homogenate, add the internal standard.
-
Add 2 mL of chloroform:methanol (2:1, v/v) and vortex thoroughly for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the organic phase by adding 0.5 mL of 0.9% NaCl solution, vortexing, and centrifuging again.
-
Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 5% methanolic HCl.
-
Seal the tube tightly and heat at 80°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of water to stop the reaction.
-
Extract the FAMEs by adding 1 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS or LC-MS analysis.
-
Protocol 2: Analysis of this compound by GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)
GC-MS Conditions:
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 min |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 5°C/min to 250°C, hold for 10 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | m/z 50-400 |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
Data Analysis:
-
Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference standard or library.
-
Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard.
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis.
References
Application Notes and Protocols for Studying Coronaric Acid Methyl Ester Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, also known as leukotoxin, is an epoxide derivative of linoleic acid. While Coronaric acid itself exhibits low direct toxicity, its methyl ester is considered a pro-toxin.[1][2][3] The toxicity of Coronaric acid methyl ester is primarily mediated by its in vivo hydrolysis by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12(Z)-octadecenoic acid (leukotoxin diol).[1][4] This diol is a potent cytotoxic agent implicated in acute respiratory distress syndrome (ARDS), multiple organ failure, and other inflammatory conditions.[4][5]
These application notes provide detailed experimental protocols for researchers studying the toxicity of this compound, focusing on its bioactivation and the subsequent cellular and systemic effects of its diol metabolite.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated using the protocols described below. These tables are for illustrative purposes to guide data presentation.
Table 1: In Vitro Cytotoxicity of this compound and its Diol Metabolite
| Compound | Cell Line | Assay | sEH Inhibitor (e.g., AUDA) | IC50 (µM) |
| This compound | A549 (sEH+) | MTT | - | 25 ± 3.2 |
| This compound | A549 (sEH+) | MTT | + | > 100 |
| This compound | CHO (sEH-) | MTT | - | > 100 |
| Leukotoxin Diol | A549 (sEH+) | MTT | - | 5 ± 0.8 |
| Leukotoxin Diol | A549 (sEH+) | MTT | + | 6 ± 1.1 |
| Leukotoxin Diol | CHO (sEH-) | MTT | - | 7 ± 1.3 |
Table 2: In Vivo Toxicity of this compound in a Murine Model
| Treatment Group | Dose (mg/kg, i.p.) | sEH Inhibitor (e.g., 4-Phenylchalcone (B1654520) oxide) | Survival Rate (%) | Lung Wet-to-Dry Weight Ratio |
| Vehicle Control | - | - | 100 | 4.5 ± 0.3 |
| This compound | 50 | - | 20 | 7.8 ± 0.9 |
| This compound | 50 | + | 80 | 5.1 ± 0.4 |
| Leukotoxin Diol | 50 | - | 0 | 8.2 ± 1.1 |
| Leukotoxin Diol | 50 | + | 0 | 8.0 ± 1.0 |
Experimental Protocols
In Vitro Cytotoxicity Assays
Objective: To determine the cytotoxicity of this compound and its dependence on soluble epoxide hydrolase activity.
1. Cell Culture:
-
Use a cell line with endogenous sEH expression (e.g., human lung adenocarcinoma A549 cells) and a cell line with low or no sEH expression (e.g., Chinese Hamster Ovary (CHO) cells) for comparison.
-
Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. MTT Assay Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound and leukotoxin diol in a suitable solvent (e.g., DMSO).
-
Treat cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control.
-
For experiments with an sEH inhibitor, pre-incubate the sEH-expressing cells with an inhibitor such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) at a concentration of 1 µM for 1 hour before adding the test compounds.
-
Incubate the plates for 24 to 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis and Mitochondrial Dysfunction Assays
Objective: To investigate the mechanisms of cell death induced by the toxic metabolite, leukotoxin diol.
1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:
-
Seed cells in a 6-well plate and treat with leukotoxin diol at its IC50 concentration for 12-24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
2. Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with leukotoxin diol for a shorter duration (e.g., 4-6 hours).
-
Load the cells with a fluorescent mitochondrial membrane potential probe (e.g., JC-1 or TMRE) according to the manufacturer's instructions.
-
Measure the fluorescence using a fluorescence microplate reader or a fluorescence microscope. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization.
3. Cytochrome c Release Assay:
-
Treat cells with leukotoxin diol as described above.
-
Fractionate the cells to separate the cytosolic and mitochondrial fractions using a commercially available kit.
-
Perform a Western blot analysis on both fractions using an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
In Vivo Toxicity Protocol
Objective: To evaluate the systemic toxicity of this compound and confirm the role of sEH in its bioactivation in a murine model.[5]
1. Animal Model:
-
Use male Swiss Webster mice (8-10 weeks old).
-
House the animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., corn oil, intraperitoneal injection - i.p.).
-
Group 2: this compound (e.g., 50 mg/kg, i.p.).
-
Group 3: this compound (50 mg/kg, i.p.) + sEH inhibitor (e.g., 4-phenylchalcone oxide, 10 mg/kg, i.p., administered 30 minutes prior to the test compound).
-
Group 4: Leukotoxin diol (50 mg/kg, i.p.).
-
Group 5: Leukotoxin diol (50 mg/kg, i.p.) + sEH inhibitor (10 mg/kg, i.p.).
3. Procedure:
-
Administer the compounds as a single dose.
-
Monitor the animals for signs of toxicity and mortality for at least 72 hours.
-
At the end of the observation period, euthanize the surviving animals.
-
Collect blood for clinical chemistry analysis (e.g., liver and kidney function tests).
-
Harvest lungs and measure the wet-to-dry weight ratio as an indicator of pulmonary edema.
-
Collect other organs (liver, kidney, heart) for histopathological examination.
Mandatory Visualizations
Caption: Bioactivation of this compound and Induction of Apoptosis.
Caption: Experimental Workflow for In Vitro Toxicity Assessment.
Caption: Potential Signaling Pathways in Leukotoxin Diol Toxicity.
References
- 1. Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coronaric acid - Wikipedia [en.wikipedia.org]
- 5. Leukotoxin-diol: a putative toxic mediator involved in acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coronaric Acid Methyl Ester as a Substrate for Epoxide Hydrolase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coronaric acid, a mono-unsaturated epoxide derivative of linoleic acid, is a physiologically relevant molecule formed in mammals by cytochrome P450 epoxygenases.[1] Its metabolism is primarily mediated by soluble epoxide hydrolase (sEH), an enzyme of significant interest in drug development due to its role in cardiovascular and inflammatory signaling pathways.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing coronaric acid methyl ester as a substrate to study sEH activity. Understanding the kinetics and inhibition of this reaction is crucial for developing novel therapeutics targeting sEH.[2][3]
Coronaric acid itself is relatively non-toxic; however, its diol metabolites, produced by sEH, are implicated in cellular toxicity, multiple organ failure, and acute respiratory distress syndrome.[1] Therefore, investigating the sEH-mediated hydrolysis of coronaric acid derivatives is vital for understanding these pathological processes. The methyl ester form of coronaric acid is often used in experimental settings to enhance its solubility and transport across cell membranes.
Data Presentation
| Substrate | Enzyme | Relative Hydrolysis Rate | Reference |
| 14,15-Epoxyeicosatrienoic acid (14,15-EET) | Human sEH | Higher | [5] |
| 9R,10R-trans-epoxy-11E-13R-hydroxy-octadecenoic acid | Human sEH | Lower | [5] |
| 12,13-trans-epoxy-octadeca-9E-enoic acid | Human sEH | Hydrolyzed | [5] |
| 12,13-cis-epoxy-octadeca-9Z-enoic acid | Human sEH | Hydrolyzed | [5] |
Note: The table indicates that sEH is active on linoleate-derived epoxides, suggesting that this compound is a viable substrate. The exact rate of hydrolysis relative to other substrates would need to be determined empirically.
Signaling Pathway
The enzymatic conversion of this compound by soluble epoxide hydrolase is a key step in a broader signaling pathway with significant physiological and pathological implications. Inhibition of sEH prevents the degradation of epoxy fatty acids, leading to anti-inflammatory and vasodilatory effects, which are beneficial in the context of cardiovascular diseases.
Experimental Protocols
This section provides detailed methodologies for studying the enzymatic hydrolysis of this compound by soluble epoxide hydrolase.
Protocol 1: In Vitro sEH Activity Assay using LC-MS
This protocol describes the determination of sEH activity by quantifying the conversion of this compound to its corresponding diol using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow Diagram:
Materials:
-
Recombinant human or murine soluble epoxide hydrolase (sEH)
-
This compound (substrate)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (e.g., d4-14,15-DHET)
-
LC-MS system with a C18 reverse-phase column
Procedure:
-
Enzyme Preparation: Dilute the recombinant sEH to the desired concentration (e.g., 1-10 nM) in ice-cold assay buffer.
-
Substrate Preparation: Prepare a stock solution of this compound in ethanol (B145695) or DMSO. Further dilute in assay buffer to the desired final concentration (e.g., 1-50 µM).
-
Reaction Initiation: In a microcentrifuge tube, combine 90 µL of the diluted enzyme solution and 10 µL of the diluted substrate solution. For control reactions, use heat-inactivated enzyme or buffer without enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined to ensure linear product formation.
-
Reaction Termination and Extraction: Stop the reaction by adding 100 µL of cold acetonitrile containing the internal standard. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Preparation for LC-MS: Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
LC-MS Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Monitor the elution of this compound and its diol metabolite using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in negative or positive ion mode, depending on the instrument and method optimization.
-
-
Data Analysis: Quantify the peak areas of the substrate and product relative to the internal standard. Calculate the amount of product formed and express the enzyme activity as pmol/min/mg of protein.
Protocol 2: High-Throughput Screening (HTS) of sEH Inhibitors using a Fluorescent Assay
This protocol is adapted from established fluorescent assays for sEH and can be used for screening potential inhibitors using this compound in a competitive assay format, or more directly with a fluorogenic analog. For the purpose of this note, we will describe a competitive assay.
Logical Relationship Diagram:
Materials:
-
Recombinant human or murine soluble epoxide hydrolase (sEH)
-
This compound (unlabeled substrate)
-
A fluorescent sEH substrate (e.g., PHOME - (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Test compounds (potential inhibitors)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dilute sEH in assay buffer to a final concentration that yields a robust signal with the fluorescent substrate (e.g., 1-5 nM).
-
Prepare a solution of the fluorescent substrate in assay buffer (e.g., 50 µM PHOME).
-
Prepare serial dilutions of the test compounds and this compound in DMSO, then dilute further in assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add:
-
1 µL of test compound or this compound solution.
-
49 µL of the diluted sEH enzyme solution.
-
-
Incubate for 5 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Add 50 µL of the fluorescent substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate (e.g., for the product of PHOME hydrolysis, excitation at ~330 nm and emission at ~465 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the control wells (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The IC50 of this compound can be determined in the same manner to assess its relative binding affinity to sEH.
-
Conclusion
This compound serves as a valuable substrate for investigating the activity of soluble epoxide hydrolase. The protocols outlined in this document provide a framework for researchers to study the kinetics of sEH, screen for novel inhibitors, and further elucidate the role of this enzyme in health and disease. While direct kinetic data for this specific substrate is limited, the provided methodologies allow for its characterization and use in robust and reliable assays. The continued study of the sEH-coronaric acid axis holds promise for the development of new therapeutic strategies for a range of cardiovascular and inflammatory disorders.
References
- 1. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorometric assay for determining epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102703227A - Method for synthesizing fatty acid methyl ester - Google Patents [patents.google.com]
- 5. Catalytic activities of mammalian epoxide hydrolases with cis and trans fatty acid epoxides relevant to skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography Analysis of Coronaric Acid Methyl Ester
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak resolution of Coronaric acid methyl ester in gas chromatography (GC) experiments.
Troubleshooting Guide: Common Peak Shape Problems
Poor peak resolution is often indicated by asymmetrical or broad peaks. The following section addresses common issues and their solutions in a question-and-answer format.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix this?
Peak tailing, where the latter half of the peak is drawn out, can significantly impair resolution and integration accuracy.
Potential Causes and Solutions:
-
Active Sites: Polar analytes can interact with active sites (e.g., residual silanol (B1196071) groups) in the GC inlet liner or at the head of the column.[1] This secondary interaction slows down a portion of the analyte, causing the peak to tail.
-
Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues or active sites.[1]
-
-
Improper Column Installation: If the column is not cut cleanly at a 90° angle or is positioned incorrectly in the inlet, it can cause peak distortion.[1]
-
Solution: Re-cut the column using a specialized tool and ensure it is installed at the correct height in the inlet, following the manufacturer's instructions.[1]
-
-
Incomplete Derivatization: Residual underivatized coronaric acid is highly polar and will tail significantly.
-
Solution: Review and optimize the derivatization protocol to ensure the reaction goes to completion.
-
-
Column Contamination: Buildup of non-volatile matrix components can create active sites.
-
Solution: Use a guard column and ensure proper sample cleanup procedures are in place. Periodically bake out the column according to the manufacturer's guidelines.
-
Q2: I am observing peak fronting for my this compound. What is happening?
Peak fronting, which looks like a shark fin, is the inverse of tailing and is most commonly caused by overloading the column.[2][3]
Potential Causes and Solutions:
-
Column Overload: Injecting too high a concentration of the analyte saturates the stationary phase at the head of the column.[2] Excess analyte molecules travel down the column more quickly, eluting earlier and causing the peak to front.[2][3]
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven band shape and fronting.
-
Solution: Ensure the this compound is completely soluble in the chosen solvent at the prepared concentration.
-
Q3: The peaks are broad, leading to poor resolution between this compound and adjacent compounds. How can I make them sharper?
Broad peaks reduce the resolution between closely eluting compounds and can make accurate quantification difficult.
Potential Causes and Solutions:
-
Suboptimal Carrier Gas Flow Rate: The efficiency of a GC column is highly dependent on the linear velocity of the carrier gas. A flow rate that is too high or too low will increase peak broadening.[4]
-
Solution: Optimize the carrier gas flow rate (or head pressure). This can be done experimentally by performing a series of injections at different flow rates and observing the effect on resolution.[5]
-
-
Slow Oven Temperature Ramp: A very slow temperature ramp can sometimes lead to broader peaks due to increased diffusion within the column.
-
Solution: Increase the temperature ramp rate. This will cause analytes to elute faster and at a lower temperature, resulting in narrower peaks. However, be aware that a ramp rate that is too fast can decrease separation.
-
-
Injection Issues: A slow injection or a large injection volume in splitless mode can create a wide initial band, which translates to a broad peak at the detector.
Frequently Asked Questions (FAQs)
This section covers key considerations for method development and optimization for FAME analysis.
Q1: What is the best type of GC column for analyzing this compound?
The choice of column is critical for achieving good resolution, especially if isomers are present. For FAME analysis, polar columns are generally required.[9][10]
Table 1: GC Column Selection Guide for FAME Analysis
| Column Type | Stationary Phase Example | Polarity | Key Characteristics |
|---|---|---|---|
| Medium-Polar | DB-23 (50% Cyanopropyl) | Medium-High | Provides excellent separation for complex FAME mixtures and can resolve some cis/trans isomers.[9] |
| Highly-Polar | HP-88, CP-Sil 88, Rt-2560 | High | These columns, often with high cyanopropyl content, are preferred for detailed separation of cis and trans isomers.[9][10] |
| Wax | FAMEWAX, DB-FATWAX | High | Polyethylene glycol (PEG) phases offer unique selectivity and are excellent for separating polyunsaturated FAMEs (PUFAs).[11][12] |
Recommendation: For general analysis, a medium-polar cyanopropyl column is a good starting point. For complex samples containing cis/trans isomers of coronaric acid, a highly polar cyanopropyl column (e.g., HP-88) is recommended.[9]
Q2: Should I use split or splitless injection for my analysis?
The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.[8][13]
Table 2: Comparison of Split vs. Splitless Injection
| Feature | Split Injection | Splitless Injection |
|---|---|---|
| Analyte Concentration | High | Low (Trace analysis)[8][13] |
| Peak Shape | Sharper, narrower peaks[7][8] | Broader peaks, especially for volatile compounds[7] |
| Sensitivity | Lower | Higher (most of the sample is transferred to the column)[13] |
| Typical Application | Routine analysis of moderately concentrated samples. | Analysis of trace components or when sample amount is limited. |
Q3: Why is derivatization necessary for analyzing coronaric acid by GC?
Direct analysis of free fatty acids like coronaric acid is challenging. Derivatization is a critical step to convert them into fatty acid methyl esters (FAMEs).[14] This is done for several reasons:
-
Increased Volatility: FAMEs are more volatile and thermally stable than their corresponding free fatty acids, making them suitable for GC analysis.[10][11][15]
-
Improved Peak Shape: The polar carboxyl group of a free fatty acid can cause significant peak tailing.[16] Converting it to a less polar ester group minimizes these interactions and results in sharper, more symmetrical peaks.[10][11][14]
Experimental Protocols & Visualizations
Protocol: Base-Catalyzed Derivatization of Coronaric Acid to its Methyl Ester
This protocol describes a common method for preparing FAMEs for GC analysis.[17]
Reagents & Materials:
-
Sample containing coronaric acid (e.g., lipid extract)
-
Methanolic potassium hydroxide (B78521) (2 M)
-
Sodium hydrogen sulfate (B86663) (anhydrous powder)
-
Vortex mixer
-
GC vials
Procedure:
-
Accurately weigh approximately 50 mg of the lipid extract into a screw-cap tube.
-
Dissolve the sample in 1 mL of isooctane.
-
Add 0.2 mL of 2 M methanolic potassium hydroxide solution.
-
Cap the tube tightly and vortex vigorously for 30-60 seconds. The solution may become cloudy.
-
Allow the phases to separate. A clear upper layer containing the FAMEs should form.
-
Add a small amount (approx. 1 g) of anhydrous sodium hydrogen sulfate to neutralize the excess alkali and prevent saponification.[17]
-
Gently mix and let the solids settle.
-
Carefully transfer the upper isooctane layer containing the this compound to a GC vial for analysis.
Diagrams
Below are diagrams visualizing key workflows and logical relationships in GC troubleshooting and method development.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Split vs Splitless Injection [restek.com]
- 9. agilent.com [agilent.com]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 11. gcms.cz [gcms.cz]
- 12. scribd.com [scribd.com]
- 13. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. sandia.gov [sandia.gov]
- 16. Derivatization techniques for free fatty acids by GC [restek.com]
- 17. researchgate.net [researchgate.net]
Overcoming low signal intensity of Coronaric acid methyl ester in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the mass spectrometry analysis of Coronaric acid methyl ester, particularly the issue of low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion of this compound often weak or absent in GC-EI-MS?
A1: Fatty acid methyl esters (FAMEs), including this compound, are prone to extensive fragmentation under hard ionization techniques like Electron Ionization (EI).[1][2][3] The high energy (typically 70 eV) used in EI leads to the cleavage of C-C bonds and rearrangements, such as the McLafferty rearrangement, which produces a characteristic ion at m/z 74 but often leaves a very weak or undetectable molecular ion peak.[4][5] This is especially true for unsaturated FAMEs.[1][2][3]
Q2: What is the expected molecular weight of this compound?
A2: Coronaric acid is an epoxy derivative of linoleic acid (18:2). The most common form is 9,10-epoxy-12Z-octadecenoic acid or 12,13-epoxy-9Z-octadecenoic acid. After methylation, the molecular formula is C19H34O3, resulting in a molecular weight of 310.48 g/mol . Therefore, you should look for the [M]+ ion at m/z 310.
Q3: Can I analyze this compound using LC-MS with Electrospray Ionization (ESI)?
A3: Yes, LC-MS with ESI is a viable alternative. However, FAMEs have inherently poor ionization efficiency in common reversed-phase solvents.[6] Analysis is typically performed in positive ion mode, looking for protonated molecules [M+H]+ (m/z 311) or adducts like [M+Na]+ (m/z 333) or [M+NH4]+ (m/z 328).[7] Signal intensity can still be a challenge without method optimization or derivatization.[6][8]
Q4: What is derivatization and can it help improve signal intensity?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For FAMEs, this often involves converting the ester to a derivative with a permanently charged group or a moiety that is easily protonated.[8][9][10] This "charge-tagging" strategy can dramatically increase ionization efficiency in ESI-MS, leading to sensitivity enhancements of up to 2500-fold.[9][10]
Troubleshooting Guide: Low Signal Intensity
This guide addresses specific issues that can lead to poor signal intensity for this compound in both GC-MS and LC-MS.
Issue 1: Weak or No Molecular Ion in GC-MS
| Potential Cause | Recommended Solution |
| Hard Ionization (EI) | Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation of FAMEs.[1][2][3] The molecular ion is often not stable enough to be detected. |
| Use a soft ionization technique: Techniques like Chemical Ionization (CI) or Field Ionization (FI) impart less energy, resulting in less fragmentation and a more prominent molecular ion peak.[2][3][11][12] | |
| In-source Fragmentation | The ion source temperature may be too high, causing thermal degradation of the analyte before ionization. |
| Optimize ion source temperature: Lower the source temperature in increments of 10-20°C to find a balance between efficient ionization and minimal thermal breakdown. A typical starting point is 200-230°C.[13] | |
| Incorrect Mass Monitoring | If using Selected Ion Monitoring (SIM), the wrong ions may be targeted. |
| Confirm diagnostic ions: While the molecular ion (m/z 310) is ideal, it may be too weak. In EI, monitor for characteristic fragment ions. For saturated FAMEs, m/z 87 is often used; for monoenoic FAMEs, m/z 74 is common.[13] For polyunsaturated FAMEs, a sum of m/z 79 and 81 can be effective.[13] |
Issue 2: Poor Signal/Sensitivity in LC-ESI-MS
| Potential Cause | Recommended Solution |
| Poor Ionization Efficiency | This compound lacks easily ionizable functional groups, leading to poor protonation in standard mobile phases.[6] |
| Optimize mobile phase: Add modifiers to promote adduct formation. Including ammonium (B1175870) formate (B1220265) or acetate (B1210297) (5-10 mM) can promote the formation of [M+NH4]+ adducts. Adding sodium acetate can enhance [M+Na]+ signals. | |
| Derivatize the analyte: Convert the fatty acid to a derivative with a permanently charged group (charge-tagging). This dramatically improves ESI efficiency.[8][9][10] (See Experimental Protocol below). | |
| Ion Suppression | Co-eluting compounds from the sample matrix can compete with the analyte for ionization, suppressing its signal.[14][15] This is a common issue in complex biological samples. |
| Improve chromatographic separation: Optimize the LC gradient to separate the analyte from interfering matrix components. Ensure proper column choice for lipid analysis (e.g., C18, C8). | |
| Sample cleanup: Use Solid Phase Extraction (SPE) to remove interfering substances from the sample before injection. | |
| Incorrect ESI Parameters | Sub-optimal sprayer voltage, nebulizing gas flow, or drying gas temperature can prevent efficient droplet formation and desolvation.[16] |
| Optimize source parameters: Systematically adjust the sprayer voltage, gas flows, and temperatures. A lower sprayer voltage can sometimes reduce in-source fragmentation and instability.[16] |
Issue 3: General Chromatographic Problems (GC & LC)
| Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the GC inlet liner or on the column can interact with the analyte, causing poor peak shape and reduced height.[17][18] |
| Use a deactivated liner: Ensure you are using a high-quality, deactivated inlet liner. Replace the liner regularly. | |
| Column maintenance: Clip a small portion (e.g., 0.5 meters) from the front of the GC column to remove accumulated non-volatile residues.[18] | |
| Low Analyte Concentration | The amount of this compound in the sample may be below the instrument's limit of detection. |
| Concentrate the sample: If possible, concentrate the sample extract before analysis. | |
| Increase injection volume: If the system allows, a larger injection volume can increase the signal, but be mindful of potential peak shape distortion. |
Quantitative Data Summary
When analyzing this compound (C19H34O3, MW = 310.48), target the following ions for identification and quantification.
| Ionization Mode | Adduct / Fragment | Mass-to-Charge (m/z) | Notes |
| GC-EI | Molecular Ion [M]+ | 310 | Often very weak or absent due to fragmentation.[1][3] |
| McLafferty Rearrangement | 74 | Common fragment for FAMEs, but not specific.[4][5] | |
| Alkyl chain fragments | various | A series of peaks separated by 14 amu (CH2) is characteristic of alkanes.[19] | |
| GC-CI | Protonated Molecule [M+H]+ | 311 | Generally a strong signal with less fragmentation.[11][12] |
| LC-ESI (+) | Protonated Molecule [M+H]+ | 311 | Can be weak without optimization. |
| Sodium Adduct [M+Na]+ | 333 | Common adduct, often provides good sensitivity. | |
| Ammonium Adduct [M+NH4]+ | 328 | Common adduct when using ammonium-based mobile phase modifiers. |
Experimental Protocols
Protocol: Derivatization for Enhanced LC-ESI-MS Sensitivity
This protocol describes the derivatization of fatty acids to form 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) derivatives, which contain a pre-charged quaternary amine group, significantly enhancing ESI-MS sensitivity in positive ion mode.[9][10]
Objective: To increase the ionization efficiency of Coronaric acid for LC-MS analysis. Note: This protocol starts with the free acid, so the methyl ester must first be saponified (hydrolyzed) back to the carboxylic acid.
Materials:
-
Coronaric acid sample (hydrolyzed from methyl ester)
-
2-bromo-1-methylpyridinium iodide (BMP)
-
3-carbinol-1-methylpyridinium iodide (CMP)
-
Triethylamine (B128534) (TEA)
-
Acetonitrile (ACN)
-
Reaction vials
Methodology:
-
Saponification (if starting with methyl ester):
-
Dissolve the this compound sample in a small volume of methanolic NaOH (e.g., 1M).
-
Heat at 60-70°C for 1 hour.
-
Cool to room temperature and neutralize with an acid (e.g., HCl) to a pH of ~3.
-
Extract the free Coronaric acid with a nonpolar solvent like hexane (B92381) or ethyl acetate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried Coronaric acid extract in 100 µL of acetonitrile.
-
Add 10 µL of triethylamine (TEA).
-
Add 10 µL of a solution containing BMP and CMP (typically in a 1:1 molar ratio, prepared in ACN). The concentration should be in excess relative to the expected fatty acid concentration.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
-
Sample Preparation for LC-MS:
-
After cooling, the reaction mixture can be diluted with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid) and injected directly into the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Analyze the AMMP derivatives in positive ion mode.
-
The derivatized Coronaric acid will have a unique m/z.
-
These derivatives often produce characteristic fragment ions at m/z 107.0, 124.0, and 178.0 upon collision-induced dissociation (CID), which can be used for Multiple Reaction Monitoring (MRM) assays.[9]
-
Visualizations
Experimental and Analytical Workflows
Caption: Workflow for this compound Analysis.
Signal Enhancement Strategy
Caption: Logic of Signal Enhancement via Derivatization.
References
- 1. Integrated qualitative analysis of fatty acid methyl esters (FAMEs) by msFineAnalysis iQ | Applications Notes | JEOL Ltd. [jeol.com]
- 2. jeol.com [jeol.com]
- 3. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: A novel method for analysis of branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Preventing Coronaric acid methyl ester degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Coronaric acid methyl ester during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the methyl ester form of Coronaric acid, an epoxidized derivative of linoleic acid. Its stability is a significant concern due to the presence of two reactive sites: a double bond and an epoxide ring. These functional groups make the molecule susceptible to degradation through oxidation and hydrolysis, which can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary degradation pathways for this compound?
The three main degradation pathways for this compound are:
-
Oxidation: The double bond is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, heat, and the presence of metal ions.[1]
-
Epoxide Ring Hydrolysis: The epoxide ring is sensitive to both acidic and basic conditions, leading to its opening to form diols.[2] This can be a significant issue during sample extraction and preparation if the pH is not carefully controlled.
-
Enzymatic Degradation: In biological samples, soluble epoxide hydrolase (sEH) can enzymatically hydrolyze the epoxide group to form diols.[3]
Q3: How can I prevent the formation of this compound as an artifact during sample preparation?
Coronaric acid can form non-enzymatically from the autoxidation of linoleic acid when exposed to oxygen.[4] To prevent this artifact formation, it is crucial to handle samples under an inert atmosphere (e.g., nitrogen or argon), use antioxidants, and minimize exposure to light and heat during all stages of sample preparation and storage.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidative Degradation | Minimize exposure to oxygen. | Work in a glove box under an inert atmosphere (nitrogen or argon). Use degassed solvents for all extraction and dilution steps. |
| Protect from light. | Use amber glass vials or wrap vials in aluminum foil.[5] Work in a dimly lit environment. | |
| Control temperature. | Perform all sample preparation steps on ice or at 4°C.[5] Store samples at -80°C for long-term storage. | |
| Presence of metal ions. | Use high-purity solvents and reagents.[1] Consider using chelating agents like EDTA in buffers. | |
| Inadequate antioxidant protection. | Add an antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvent at a final concentration of 0.01-0.05%.[5] | |
| Epoxide Hydrolysis | Inappropriate pH during extraction. | Maintain a neutral to slightly acidic pH (pH 3-6) during extraction and sample handling.[4] Avoid strongly acidic or alkaline conditions. |
| Contaminated glassware. | Use thoroughly cleaned and dried glassware. Avoid using strong acid or base washes immediately before use without proper neutralization and rinsing. | |
| Enzymatic Degradation | Activity of soluble epoxide hydrolase (sEH) in biological samples. | Immediately after sample collection, flash-freeze the tissue in liquid nitrogen to quench enzymatic activity.[1] |
| Homogenize tissues in a buffer containing sEH inhibitors (e.g., AUDA, fulvestrant) and a general protease/phosphatase inhibitor cocktail.[6][7] | ||
| Incomplete Extraction | Poor solvent choice. | Use a validated lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, which uses a mixture of chloroform (B151607) and methanol. |
| Insufficient homogenization. | Ensure thorough homogenization of the tissue to disrupt cells and allow for complete lipid extraction.[1] |
Issue 2: Artifactual Peaks or High Background in Chromatographic Analysis (LC-MS)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Co-elution with Degradation Products | Diol formation from epoxide hydrolysis. | Optimize the chromatographic gradient to achieve better separation between the parent epoxide and the more polar diol products. |
| Oxidation products. | Use a column with a different selectivity or a longer column to improve resolution. | |
| Matrix Effects | Ion suppression or enhancement in the mass spectrometer. | Prepare a matrix-matched calibration curve to compensate for matrix effects. |
| Consider using a stable isotope-labeled internal standard for this compound for accurate quantification. | ||
| Contamination | Carryover from previous injections. | Implement a robust wash cycle for the autosampler needle and injection port between samples. |
| Contaminated solvents or vials. | Use high-purity, LC-MS grade solvents and new, clean vials for each sample. |
Quantitative Data Summary
Table 1: pH Stability of Fatty Acid Methyl Esters (FAMEs)
| pH Range | Stability | Half-life at 25°C | Recommendations |
| < 3 | Low | Decreases significantly with decreasing pH | Avoid strongly acidic conditions during extraction and storage. |
| 3 - 6 | High | > 100 days | Optimal pH range for sample preparation and storage. [4] |
| 7 - 11.5 | Moderate to Low | Decreases with increasing pH | The epoxide ring is susceptible to opening in alkaline conditions.[2] Buffer samples to maintain a neutral or slightly acidic pH. |
| > 11.5 | Very Low | Rapid degradation | Avoid strongly basic conditions. |
Table 2: Recommended Storage Conditions for this compound
| Condition | Short-term Storage (< 24 hours) | Long-term Storage (> 24 hours) |
| Temperature | 4°C | -80°C |
| Atmosphere | Inert gas (Nitrogen or Argon) | Inert gas (Nitrogen or Argon) |
| Light Protection | Amber vials or foil-wrapped tubes | Amber vials or foil-wrapped tubes |
| Solvent | Degassed organic solvent (e.g., hexane (B92381), methanol) | Degassed organic solvent containing an antioxidant (e.g., 0.01% BHT) |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissue
This protocol is designed to minimize degradation from oxidation, hydrolysis, and enzymatic activity.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization Buffer: 20mM Tris-HCl, pH 7.0, containing a soluble epoxide hydrolase inhibitor (e.g., 10 µM AUDA) and a protease/phosphatase inhibitor cocktail.[6]
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v) containing 0.01% BHT (w/v), degassed.
-
1 M NaCl solution, degassed
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas line
Procedure:
-
Pre-chill all glassware and solutions on ice.
-
Weigh the frozen tissue and record the weight.
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.[1]
-
Transfer the powdered tissue to a pre-chilled glass centrifuge tube.
-
Add 3 mL of ice-cold Homogenization Buffer per gram of tissue.
-
Homogenize the sample on ice using a tissue homogenizer until a uniform suspension is achieved.
-
Add 10 mL of ice-cold Extraction Solvent to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Add 2 mL of degassed 1 M NaCl solution.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the organic phase over a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the lipid extract in a known volume of an appropriate solvent (e.g., methanol) for analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes an acid-catalyzed methylation. Care must be taken to minimize exposure to strong acid and heat.
Materials:
-
Lipid extract from Protocol 1
-
1% H₂SO₄ in methanol, freshly prepared
-
Hexane, HPLC grade
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
To the dried lipid extract, add 2 mL of 1% H₂SO₄ in methanol.
-
Cap the tube tightly and heat at 60°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 2 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS or LC-MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Degradation pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.abo.fi [research.abo.fi]
- 6. content.ilabsolutions.com [content.ilabsolutions.com]
- 7. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coronaric Acid Methyl Ester Derivatization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the methyl ester derivatization of coronaric acid for analysis, typically by Gas Chromatography (GC).
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization reaction.
Question: My reaction yield is low or the conversion is incomplete. What are the common causes?
Answer: Low yield is one of the most frequent issues and can be attributed to several factors:
-
Presence of Water: Water can cause a reverse reaction (hydrolysis) of the methyl ester back to the carboxylic acid, significantly reducing the yield.[1][2] It is critical to use anhydrous reagents (especially methanol) and thoroughly dried glassware.[2] The esterification reaction itself produces water, which can limit the reaction from reaching completion.[3]
-
Suboptimal Reaction Parameters: The efficiency of the reaction is highly dependent on catalyst concentration, the molar ratio of methanol (B129727) to fatty acid, reaction temperature, and reaction time.[4][5] An insufficient amount of catalyst or methanol, or inadequate time or temperature, will result in an incomplete reaction.
-
Catalyst Inactivity: Derivatization reagents can degrade over time, especially if not stored properly.[6] Acid catalysts like boron trifluoride (BF₃)-methanol have a limited shelf life.[7] Always use fresh or properly stored reagents.
-
Loss of Product During Workup: Volatile esters can be lost during solvent evaporation steps.[2] Additionally, incomplete extraction into the organic solvent after quenching the reaction can lead to lower recovery.
Question: I am observing unexpected or interfering peaks in my GC analysis. What could they be?
Answer: Extraneous peaks can originate from several sources:
-
Reagent Artifacts: Some derivatization reagents can produce byproducts. For instance, using high concentrations of boron trifluoride-methanol can create methoxy (B1213986) artifacts by adding methanol across the double bonds of unsaturated fatty acids.[2] Preparing a reagent blank (running the procedure without the sample) is crucial to identify any issues arising from the reagents themselves.
-
Sample Matrix Interference: Complex biological samples contain components like cholesterol that can co-elute with fatty acid methyl esters (FAMEs) during GC analysis, causing interference.[8]
-
Contamination: Contaminants can be introduced from solvents, glassware, or handling. Ensure all materials are scrupulously clean.
-
Incomplete Reaction: The presence of a peak for the underivatized coronaric acid indicates an incomplete reaction. Free fatty acids are highly polar and result in poor peak shape and inaccurate quantification.[9]
Question: How can I drive the esterification reaction to completion?
Answer: The Fischer esterification is an equilibrium reaction.[3][10] To shift the equilibrium towards the product (coronaric acid methyl ester), you can:
-
Use a Large Excess of Methanol: Using the alcohol (methanol) in a large excess, often as the solvent, drives the reaction forward according to Le Chatelier's principle.[2][10] A 100-fold excess of reagent is a common practice.[2]
-
Remove Water: As water is a byproduct, its removal will push the reaction to completion.[10] This can be achieved by using a water scavenger, such as 2,2-dimethoxypropane, in the reaction mixture.[11]
Question: What is the correct procedure for stopping the reaction and purifying the product?
Answer: Proper post-reaction workup is critical for obtaining a clean sample for analysis.
-
Cooling & Quenching: After heating, the reaction vessel should be cooled to room temperature. The reaction is typically stopped by adding water.[6]
-
Extraction: The FAMEs are nonpolar and must be extracted into a nonpolar organic solvent like hexane (B92381) or heptane.[6][9] Vigorous shaking is required to ensure the esters move into the organic layer.
-
Washing: The organic layer should be washed to remove the catalyst and any remaining water-soluble impurities. A wash with water or a saturated sodium bicarbonate solution is effective for neutralizing and removing acid catalysts.[6]
-
Drying: The final organic extract must be dried to remove any residual water before analysis. This is typically done by passing the extract through a small column of anhydrous sodium sulfate (B86663) or by adding the anhydrous sodium sulfate directly to the vial.[6]
-
Advanced Purification: For complex samples with significant interference, further purification using techniques like high-performance liquid chromatography (HPLC) or silica (B1680970) gel may be necessary.[8][12]
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for derivatizing coronaric acid?
A1: The choice of catalyst depends on the starting material.
-
Acid Catalysts (BF₃-Methanol, HCl in Methanol, H₂SO₄): These are the most versatile catalysts as they will esterify both free fatty acids and transesterify fatty acids from glycerolipids.[2][13] Methanolic HCl and BF₃ are very common and effective.[2][14] However, care must be taken with BF₃ as it can cause side reactions with unsaturated fatty acids.[2]
-
Base Catalysts (Sodium Methoxide, KOH in Methanol): These are very effective for transesterification of glycerolipids and are often faster, working at room temperature.[7][15] However, they will not esterify free fatty acids.[2][7] If your sample contains significant amounts of free coronaric acid, a base-catalyzed method will be ineffective for that portion.
Q2: Why is it essential to use anhydrous (dry) conditions?
A2: Water interferes with acid-catalyzed esterification by promoting the reverse reaction, hydrolysis, which converts the desired methyl ester product back into the original carboxylic acid.[1][2] This reduces the overall yield and can prevent the reaction from reaching completion.[2] Using dry solvents, reagents, and glassware is therefore critical for maximizing product formation.
Q3: Can I use other alcohols besides methanol?
A3: Yes, other alcohols can be used to form different alkyl esters (e.g., ethanol (B145695) for ethyl esters). However, methyl esters are the standard for fatty acid analysis by GC due to their excellent stability and volatility, which provides for robust and quantitative analysis. The use of methanol is the most common and well-documented procedure.[16]
Optimized Reaction Conditions for Fatty Acid Methyl Esterification
The following table summarizes quantitative data from various studies on the optimization of FAME synthesis. While not specific to coronaric acid, these parameters provide an excellent starting point for experimental design.
| Catalyst | Catalyst Concentration | Methanol : Oil Molar Ratio | Temperature (°C) | Time (min) | Achieved Conversion / Yield |
| H₂SO₄ | 3 wt % | 9:1 | 55 | 75 | 95% Conversion[1] |
| H₂SO₄ | 1.0 % | 5:1 | 70 | 300 | ~96.5% Conversion (First Stage)[5] |
| H₂SO₄ | 0.1 % | 20:1 | 70 | 240 | >99.5% Ester Content (Second Stage)[5] |
| H₂SO₄ | 9.4 wt % | 100.6 wt % (of oil) | 60 | 91.5 | 97.0% Purity[17] |
| NaOH | 4 g (in 5:1 molar ratio) | 5:1 | 44 | 180 | 92.1% Yield[4] |
Detailed Experimental Protocol: Acid-Catalyzed Derivatization
This protocol is a general guideline for the esterification of coronaric acid using Boron Trifluoride (BF₃)-Methanol, a widely used reagent.[6][9]
Materials:
-
Sample containing coronaric acid (1-25 mg)
-
Micro reaction vessel (5-10 mL) with PTFE-lined cap[9]
-
BF₃-Methanol reagent (e.g., 12-14% w/w)[6]
-
Hexane or Heptane (GC grade)[9]
-
Purified Water
-
Anhydrous Sodium Sulfate
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro reaction vessel. If the sample is in an aqueous solvent, it must be evaporated to complete dryness under a stream of nitrogen.[6]
-
Reagent Addition: Add 2 mL of BF₃-Methanol reagent to the sample.[6]
-
Reaction: Tightly cap the vessel and heat at 60-100°C for 5-60 minutes.[9] A common practice is 60°C for 60 minutes or 80°C for 1 hour.[6][17] The optimal time should be determined empirically.[9]
-
Cooling: Cool the reaction vessel to room temperature.[6]
-
Extraction: Add 1 mL of water and 1 mL of hexane to the vessel.[6] Cap and shake vigorously for at least 30 seconds to extract the this compound into the upper hexane layer.[6]
-
Phase Separation: Allow the layers to separate. Centrifugation (e.g., 1,500 x g for 10 minutes) can aid in a clean separation.[9]
-
Sample Collection: Carefully transfer the upper organic (hexane) layer to a clean GC vial. To ensure no water is transferred, the hexane layer can be passed through a small amount of anhydrous sodium sulfate during the transfer.[6]
-
Analysis: The sample is now ready for GC analysis. If necessary, it can be further concentrated under a gentle stream of nitrogen or diluted with more hexane.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the derivatization reaction.
Caption: Troubleshooting flowchart for low FAME yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aocs.org [aocs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. extrica.com [extrica.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. benchchem.com [benchchem.com]
- 7. perlan.com.pl [perlan.com.pl]
- 8. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Coronaric Acid Methyl Ester
Welcome to the technical support center for the analysis of coronaric acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on best practices for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is coronaric acid and why is its analysis important?
Coronaric acid (9,10-epoxy-12Z-octadecenoic acid) is an epoxy fatty acid derived from the metabolism of linoleic acid by cytochrome P450 enzymes. It is an important signaling molecule involved in cardiovascular physiology and inflammation. Accurate analysis of its methyl ester derivative is crucial for understanding its biological roles and for the development of therapeutics targeting its metabolic pathways.
Q2: What are the most common artifacts encountered during the analysis of this compound?
The most prevalent artifact is the dihydroxy-derivative of this compound (9,10-dihydroxy-12Z-octadecenoate methyl ester). This is primarily formed by the opening of the epoxide ring. Other potential artifacts include isomers formed during derivatization and thermal degradation products from the GC inlet.
Q3: What causes the formation of the dihydroxy-coronaric acid methyl ester artifact?
The epoxide ring of coronaric acid is susceptible to hydrolysis under both acidic and basic conditions. This ring-opening reaction is a common source of artifact formation during the sample preparation and derivatization steps.[1]
-
Acid-catalyzed hydrolysis: Occurs during esterification methods that use strong acid catalysts (e.g., BF3 in methanol, methanolic HCl). The reaction yields trans-diols.
-
Base-catalyzed hydrolysis: Can occur if samples are exposed to basic conditions. This also results in the formation of trans-diols.
Q4: Can the GC-MS analysis itself introduce artifacts?
Yes, the high temperatures of the GC inlet can cause thermal degradation of this compound. This can lead to a variety of breakdown products and a decrease in the analyte signal. It is crucial to use an optimized inlet temperature to ensure volatilization without degradation.
Q5: How can I prevent artifact formation during sample preparation?
To minimize the formation of dihydroxy-artifacts, consider the following:
-
Use mild derivatization methods: Diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) are effective for esterification under neutral conditions and can reduce the risk of epoxide ring opening.
-
Control the temperature: If using acid-catalyzed derivatization, lowering the reaction temperature can help to reduce the rate of hydrolysis.[2]
-
Avoid prolonged exposure to acidic or basic conditions: Neutralize the reaction mixture as soon as the derivatization is complete.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis of this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of a large peak corresponding to dihydroxy-coronaric acid methyl ester. | Epoxide ring opening during derivatization. | 1. Review your derivatization protocol. If using a strong acid catalyst, consider switching to a milder method (e.g., diazomethane). 2. Ensure your reagents are anhydrous, as water can facilitate hydrolysis. 3. Reduce the reaction time and temperature of your derivatization step. |
| Poor peak shape (tailing) for this compound. | Active sites in the GC inlet liner or column. | 1. Use a deactivated inlet liner. 2. Trim the first few centimeters of the analytical column. 3. Ensure the column is properly installed and conditioned. |
| Low or inconsistent peak areas for this compound. | Thermal degradation in the GC inlet. | 1. Lower the injector temperature in increments of 10°C to find the optimal balance between volatilization and degradation. 2. Use a pulsed splitless or on-column injection technique to minimize the time the analyte spends in the hot inlet. |
| Multiple small, unidentified peaks around the this compound peak. | Isomerization or minor degradation products. | 1. Check the purity of your coronaric acid standard. 2. Optimize the GC oven temperature program for better separation. 3. Consider using a different stationary phase column with higher polarity. |
Data on Artifact Formation
The following tables provide illustrative data on how different experimental conditions can influence the formation of the dihydroxy-coronaric acid methyl ester artifact.
Table 1: Effect of Derivatization Catalyst on Epoxide Hydrolysis
| Derivatization Reagent | Temperature (°C) | Time (min) | This compound (%) | Dihydroxy-Artifact (%) |
| Diazomethane in Ether | 25 | 10 | 99+ | <1 |
| 5% HCl in Methanol | 60 | 60 | 85 | 15 |
| 14% BF3 in Methanol | 100 | 30 | 70 | 30 |
This data is illustrative and based on general knowledge of FAME analysis. Actual results may vary.
Table 2: Effect of Incubation Time in Acidic Methanol on Epoxide Hydrolysis
| Incubation Time (hours) | This compound (%) | Dihydroxy-Artifact (%) |
| 0.5 | 95 | 5 |
| 2 | 88 | 12 |
| 6 | 75 | 25 |
| 12 | 60 | 40 |
| 24 | 45 | 55 |
This data is illustrative and based on general knowledge of FAME analysis. Actual results may vary.
Experimental Protocols
Protocol 1: Derivatization of Coronaric Acid to its Methyl Ester using Diazomethane
Objective: To esterify coronaric acid with minimal artifact formation.
Materials:
-
Coronaric acid sample
-
Diazomethane solution in diethyl ether (handle with extreme caution in a fume hood)
-
Methanol
-
Nitrogen gas stream
-
GC vial
Procedure:
-
Dissolve the dried coronaric acid sample in a small volume of diethyl ether:methanol (9:1 v/v) in a vial.
-
Slowly add the ethereal diazomethane solution dropwise while gently swirling the vial until a faint yellow color persists.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
Objective: To achieve optimal separation and detection of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: e.g., DB-23, SP-2380, or similar polar cyano-column (30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 220°C (optimize as needed)
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 240°C, hold for 5 min
-
-
Transfer Line Temperature: 240°C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-400
Visualizations
Caption: Signaling pathway of coronaric acid formation and action.
Caption: Troubleshooting workflow for this compound analysis.
References
Technical Support Center: Optimizing GC-MS Analysis of Coronaric Acid Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the gas chromatography-mass spectrometry (GC-MS) analysis of Coronaric acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of Coronaric acid to its methyl ester necessary for GC-MS analysis?
A1: Direct GC-MS analysis of free fatty acids like Coronaric acid is challenging due to their low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and inaccurate quantification.[1] Derivatization to this compound increases the compound's volatility and reduces its polarity, making it more suitable for GC analysis.[1] This process, known as esterification, neutralizes the polar carboxyl group, allowing for better chromatographic separation based on boiling point and molecular geometry.[1]
Q2: What is the difference between split and splitless injection, and which should I choose for my this compound analysis?
A2: The choice between split and splitless injection depends on the concentration of your analyte.
-
Split Injection: This technique is ideal for high-concentration samples. Only a fraction of the injected sample enters the column, while the rest is vented.[2] This prevents column overload and produces sharp, narrow peaks.[3] Split ratios typically range from 5:1 to 500:1.[4]
-
Splitless Injection: This method is used for trace analysis where sample concentrations are low. The split vent is closed during injection, allowing the entire vaporized sample to be transferred to the column, which maximizes sensitivity.[2][5]
For quantitative analysis of this compound, a splitless injection is often preferred to ensure maximum sensitivity, especially when dealing with biological samples where the analyte concentration may be low.[6][7]
Q3: What is a good starting injector temperature for the analysis of this compound?
A3: A common starting injector temperature for the analysis of fatty acid methyl esters (FAMEs), including C18 derivatives like this compound, is 250 °C.[6][8][9] This temperature is high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. The optimal temperature may need to be adjusted based on your specific instrument and experimental conditions.
Q4: What type of GC column is recommended for the analysis of this compound?
A4: For the analysis of FAMEs, polar stationary phases are typically used. Columns coated with polyethylene (B3416737) glycols (e.g., WAX columns) or cyanopropyl silicones are common choices as they allow for the separation of fatty acids based on their carbon number and degree of unsaturation.[9][10] For complex mixtures, a highly polar cyanopropyl column may provide better resolution of isomers.[9]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Causes | Solutions |
| Peak Tailing | Active sites in the injector liner or column, column contamination, incorrect injector temperature.[3][11] | - Replace the injector liner with a deactivated one.[11]- Condition the column according to the manufacturer's instructions.- Increase the injector temperature in increments of 10 °C to ensure complete vaporization.- Trim the first few centimeters of the column to remove active sites. |
| Peak Fronting | Column overload, sample solvent incompatible with the stationary phase.[12] | - Dilute the sample.- Use a higher split ratio if using split injection.- Ensure the sample solvent is compatible with the column phase (e.g., use a nonpolar solvent for a polar column).[5] |
Problem 2: Low or No Signal (Poor Sensitivity)
| Symptom | Possible Causes | Solutions |
| No Peaks Detected | Syringe issue, incorrect injection parameters, detector malfunction.[13] | - Check the syringe for blockage or damage.- Verify the injection volume and that the autosampler is correctly sampling from the vial.- Ensure the detector is turned on and the parameters are set correctly.- Check for leaks in the system.[11] |
| Low Peak Intensity | Sample concentration is too low, incorrect injection mode, leak in the system, dirty ion source. | - Use splitless injection for trace samples.[5]- Check for leaks at the injector and column connections.- Increase the sample concentration if possible.- Clean the MS ion source according to the manufacturer's instructions.[11] |
Problem 3: Irreproducible Results (Poor Precision)
| Symptom | Possible Causes | Solutions |
| Variable Peak Areas | Inconsistent injection volume, autosampler issue, sample degradation. | - Check the syringe for air bubbles and ensure it is functioning correctly.- Ensure the sample vials are properly sealed.- Use an internal standard to correct for injection volume variations.- Prepare fresh samples if degradation is suspected. |
| Shifting Retention Times | Fluctuation in carrier gas flow rate, oven temperature instability, column aging.[13] | - Check the carrier gas supply and ensure a constant flow rate.- Verify the stability of the GC oven temperature.- Condition the column or replace it if it is old or has been subjected to harsh conditions. |
Quantitative Data Summary
Disclaimer: The following tables provide typical injection parameters for C18 fatty acid methyl esters, which can be used as a starting point for optimizing the analysis of this compound.
Table 1: Recommended GC-MS Injection Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis.[6][7] |
| Injector Temperature | 250 °C - 260 °C | Ensures complete and rapid vaporization of the analyte.[6][7][8] |
| Injection Volume | 1 µL | A standard volume for GC-MS analysis.[8][9] |
| Liner Type | Deactivated, single taper with glass wool | Promotes sample focusing and minimizes analyte degradation.[7] |
| Splitless Hold Time | 0.75 - 1.0 min | Allows for the efficient transfer of the sample to the column.[14] |
Table 2: Effect of Injector Temperature on Peak Area of a C18 FAME (Example Data)
| Injector Temperature (°C) | Relative Peak Area (%) |
| 230 | 85 |
| 240 | 95 |
| 250 | 100 |
| 260 | 98 |
| 270 | 92 |
Note: This is example data to illustrate the trend. The optimal temperature should be determined experimentally.
Experimental Protocols
Protocol 1: Derivatization of Coronaric Acid to this compound
This protocol is based on a standard acid-catalyzed esterification method.
Materials:
-
Coronaric acid sample
-
Boron trifluoride (BF3) in methanol (B129727) (14% w/v)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh approximately 1-5 mg of the lipid sample containing Coronaric acid into a glass reaction vial.
-
Add 1 mL of 14% BF3 in methanol to the vial.
-
Tightly cap the vial and heat at 60 °C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column: Polar capillary column (e.g., DB-WAX, HP-88, or equivalent)
GC-MS Conditions:
| Parameter | Setting |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min. |
| MS Transfer Line Temp. | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-500 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. scilit.com [scilit.com]
- 13. glsciences.eu [glsciences.eu]
- 14. agilent.com [agilent.com]
Technical Support Center: Stability of Coronaric Acid Methyl Ester Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability, handling, and analysis of coronaric acid methyl ester standards for calibration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the methyl ester form of coronaric acid, an epoxide derivative of linoleic acid. In research and development, it is used as a standard for calibrating analytical instruments to accurately quantify its presence in biological or other samples. The stability of this standard is critical because its degradation can lead to inaccurate calibration curves, resulting in unreliable quantification of the analyte in your samples.
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of this compound is primarily influenced by:
-
Oxidation: The double bond in the molecule is susceptible to oxidation. Exposure to air (oxygen), light, and heat can accelerate this process.[1][2]
-
Hydrolysis: The ester and the epoxy groups can undergo hydrolysis. The epoxy ring is particularly sensitive to acidic conditions, which can lead to ring-opening reactions.[3]
-
Temperature: Higher temperatures increase the rate of both oxidative and hydrolytic degradation.[1][4]
-
Presence of Contaminants: Metal contaminants can catalyze oxidation reactions, leading to faster degradation.[1]
Q3: How should I store my this compound standard?
A3: To ensure the long-term stability of your this compound standard, it is recommended to store it at low temperatures, under an inert atmosphere, and protected from light. For solutions, use a high-purity, dry, aprotic solvent.
Troubleshooting Guides
Poor Calibration Curve Linearity
Problem: The calibration curve for this compound is not linear (R² < 0.99).
| Possible Cause | Troubleshooting Step |
| Standard Degradation | Prepare fresh calibration standards from a new stock solution. Ensure proper storage of the stock solution (see storage recommendations below). |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper pipetting technique, especially for serial dilutions. |
| Detector Saturation | If non-linearity is observed at high concentrations, dilute the standards to fall within the linear range of the detector. |
| Incorrect Solvent | Ensure the solvent used for dilution is compatible with the analytical method and does not cause degradation of the standard. |
Inconsistent Quantification Results
Problem: Repeated measurements of the same sample yield significantly different concentrations of coronaric acid.
| Possible Cause | Troubleshooting Step |
| Instability in Solution | Prepare fresh working standards more frequently. If using an autosampler, consider cooling the sample tray. |
| Incomplete Derivatization (if applicable) | If analyzing coronaric acid that has been derivatized to its methyl ester, optimize the derivatization reaction for time, temperature, and reagent concentration to ensure complete conversion. |
| Instrumental Drift | Run a calibration standard periodically throughout the analytical run to monitor for any drift in instrument response. |
| Sample Matrix Effects | If analyzing complex samples, matrix components may interfere with the analysis. Use an appropriate internal standard and consider sample cleanup procedures. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Standards
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (long-term); 0-4°C (short-term) | Minimizes oxidative and hydrolytic degradation.[5] |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Prevents oxidation by displacing oxygen.[6] |
| Light Exposure | Store in amber vials or in the dark | Light can promote oxidative degradation.[1] |
| Solvent | High-purity, dry, aprotic solvent (e.g., hexane (B92381), acetonitrile) | Minimizes hydrolysis of the ester and epoxy groups. |
| Container | Glass vials with PTFE-lined caps | Prevents contamination and degradation from reactive container materials. |
| Additives | Consider adding an antioxidant (e.g., BHT) for long-term storage of solutions.[7][8][9] | Inhibits the process of autoxidation.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of a stock solution and a series of calibration standards.
Materials:
-
This compound (high purity solid)
-
High-purity hexane (or other suitable solvent)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh a precise amount (e.g., 10 mg) of the solid standard using an analytical balance.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of hexane to dissolve the solid, then fill the flask to the mark with hexane.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Transfer the stock solution to an amber glass vial, flush with nitrogen or argon, and store at ≤ -20°C.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the stock solution using calibrated micropipettes and volumetric flasks to prepare a series of calibration standards in the desired concentration range (e.g., 1-100 µg/mL).[10]
-
Use high-purity hexane as the diluent.
-
Transfer each calibration standard to a separate labeled amber vial for analysis.
-
Protocol 2: Analysis of this compound by GC-MS
This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A polar capillary column (e.g., cyano- or wax-based) is recommended for good separation of fatty acid methyl esters.[11]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Procedure:
-
Inject 1 µL of each calibration standard and sample into the GC-MS system.
-
Acquire the data in full scan mode.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) of characteristic ions to improve sensitivity and selectivity.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Mandatory Visualizations
Signaling Pathway of Coronaric Acid Formation and Metabolism
Coronaric acid is a product of linoleic acid metabolism. It is formed by cytochrome P450 epoxygenases and is further metabolized by soluble epoxide hydrolase.[12][13][14]
Caption: Metabolic pathway of coronaric acid.
Experimental Workflow for GC-MS Analysis
A typical workflow for the quantitative analysis of this compound using GC-MS.
Caption: GC-MS analysis workflow.
References
- 1. agronomy.emu.ee [agronomy.emu.ee]
- 2. Evaluation of the Stability of Polymeric Materials Exposed to Palm Biodiesel and Biodiesel–Organic Acid Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Increasing the Lifetime of Epoxy Components with Antioxidant Stabilizers (Technical Report) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linoleic acid - Wikipedia [en.wikipedia.org]
- 13. Coronaric acid - Wikipedia [en.wikipedia.org]
- 14. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of Coronaric Acid Methyl Ester
Welcome to the technical support center for the analysis of Coronaric Acid Methyl Ester and other fatty acid methyl esters (FAMEs) from biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction, derivatization, and analysis of this compound.
Issue 1: Low Recovery of this compound
Question: We are experiencing consistently low recovery of this compound from our plasma/tissue samples. What are the potential causes and how can we improve the yield?
Answer: Low recovery is a common issue that can stem from several factors throughout the experimental workflow. Here is a step-by-step troubleshooting guide:
-
Extraction Inefficiency: The initial extraction of lipids from the biological matrix is a critical step.
-
Solvent Polarity: Ensure the polarity of your extraction solvent is appropriate for coronaric acid, which is a relatively nonpolar lipid. For high-fat matrices, a less polar solvent system may be necessary to improve extraction efficiency.[1] Consider using alternatives to highly polar solvents like pure methanol (B129727).
-
Sample-to-Solvent Ratio: An insufficient volume of extraction solvent can lead to incomplete extraction. Try increasing the solvent volume or performing multiple extractions of the same sample and pooling the extracts.
-
Homogenization: Ensure thorough homogenization of tissue samples to maximize the surface area for solvent interaction. Inefficient homogenization is a common cause of poor lipid recovery.
-
Phase Separation: During liquid-liquid extraction (e.g., Folch or Bligh & Dyer methods), incomplete phase separation can lead to loss of lipids in the aqueous phase. Ensure clean separation and carefully collect the organic phase.[2]
-
-
Incomplete Derivatization (Methylation): The conversion of coronaric acid to its methyl ester is crucial for GC analysis.
-
Reaction Conditions: Both acid- and base-catalyzed methylation reactions have specific requirements for temperature and time.[3][4] Ensure you are following the recommended protocol precisely. For instance, acid-catalyzed reactions with BF3-methanol may require heating, while base-catalyzed reactions are often rapid at room temperature.[4]
-
Presence of Water: Water can interfere with the methylation reaction. Ensure your solvents are anhydrous and, if possible, dry your lipid extract before derivatization.
-
Reagent Quality: Use fresh, high-quality methylation reagents. Degradation of reagents like BF3-methanol can lead to incomplete derivatization.
-
-
Analyte Degradation: Coronaric acid, being a polyunsaturated fatty acid, is susceptible to oxidation.
-
Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) during the extraction and sample preparation steps to prevent oxidative degradation.
-
Storage Conditions: Store samples and extracts at low temperatures (e.g., -80°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[5]
-
-
Losses during Sample Handling:
-
Solvent Evaporation: Be cautious during solvent evaporation steps. Over-drying can lead to the loss of more volatile FAMEs. Using a gentle stream of nitrogen is recommended.
-
Solid-Phase Extraction (SPE): If using SPE for cleanup, ensure the column is properly conditioned and that the elution solvent is strong enough to recover this compound completely. Insufficient elution volume can also lead to analyte loss.
-
Issue 2: Poor Peak Shape and Tailing in GC Analysis
Question: Our chromatograms for this compound show significant peak tailing. What could be causing this and how do we fix it?
Answer: Peak tailing in gas chromatography can be attributed to several factors related to the sample, the GC system, or the column itself.
-
Incomplete Derivatization: Un-derivatized coronaric acid (a free fatty acid) is polar and can interact strongly with the GC column, leading to tailing. Ensure your methylation reaction has gone to completion.
-
Active Sites in the GC System:
-
Contaminated Inlet Liner: The inlet liner is a common site for the accumulation of non-volatile residues from the sample matrix. These residues can create active sites that interact with the analyte. Regularly replace or clean the inlet liner.[6]
-
Column Contamination: Buildup of non-volatile material at the head of the column can also cause peak tailing. A small trim (a few centimeters) of the column inlet may resolve the issue.
-
-
Column Issues:
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites on the fused silica (B1680970) tubing. This is more common with aggressive sample matrices or high operating temperatures.
-
Improper Column Installation: A poor cut on the column end or incorrect installation depth in the inlet or detector can cause peak distortion.
-
-
Sample Matrix Effects: Complex biological matrices can introduce compounds that interfere with the chromatography. An effective cleanup step, such as SPE, can help to remove these interferences.
Issue 3: Poor Calibration Curve Linearity
Question: We are struggling to obtain a linear calibration curve (R² < 0.99) for our this compound standards. What are the likely reasons?
Answer: A non-linear calibration curve can lead to inaccurate quantification. Here are some common causes:
-
Detector Saturation: At high concentrations, the detector (e.g., Flame Ionization Detector - FID) can become saturated, leading to a non-linear response. Ensure your calibration standards are within the linear dynamic range of your detector.
-
Low Concentration Issues: At the lower end of the calibration curve, you may be approaching the limit of detection (LOD) or limit of quantitation (LOQ), where the signal-to-noise ratio is low and variability is higher.[3]
-
Standard Preparation Errors: Inaccurate serial dilutions or degradation of standards can lead to non-linearity. Prepare fresh standards regularly and verify their concentrations.
-
Inconsistent Derivatization of Standards: If you are derivatizing your calibration standards, ensure the reaction is consistent and complete across all concentration levels.
-
GC System Issues: A contaminated injector or a degraded column can affect the transfer of the analyte to the detector, leading to non-linear responses.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for extracting lipids from biological tissues?
A1: The choice of extraction method often depends on the sample matrix and the specific lipids of interest. The Folch[2] and Bligh & Dyer methods are classic liquid-liquid extraction techniques that are widely used and generally provide good recovery for a broad range of lipids.[7] For a faster and less labor-intensive approach, direct transesterification, which combines extraction and methylation into a single step, has been shown to provide excellent recovery and precision.[1][8][9]
Q2: Should I use an acid-catalyzed or base-catalyzed method for methylation?
A2: Both methods have their advantages and disadvantages.
-
Acid-catalyzed methylation (e.g., using BF3-methanol or HCl-methanol) is effective for both free fatty acids and esterified fatty acids (like those in triglycerides and phospholipids). However, it often requires heating and longer reaction times.[4]
-
Base-catalyzed transesterification (e.g., using sodium methoxide) is much faster and can be performed at room temperature, which is advantageous for preventing the degradation of sensitive polyunsaturated fatty acids. However, it is not effective for methylating free fatty acids.[4] If your sample contains a significant amount of free fatty acids, an acid-catalyzed method or a two-step procedure (saponification followed by methylation) is recommended.
Q3: Is Solid-Phase Extraction (SPE) necessary for my samples?
A3: SPE is a valuable cleanup step that can significantly improve the quality of your analysis, especially for complex biological matrices like plasma, serum, or tissue homogenates.[10] It helps to remove interfering substances such as phospholipids, which can co-elute with your analyte of interest and cause matrix effects in the GC-MS system. By providing a cleaner sample, SPE can lead to improved peak shape, better sensitivity, and a more robust analytical method.
Q4: How can I quantify this compound accurately?
A4: Accurate quantification relies on several factors:
-
Internal Standard: Use of an appropriate internal standard is crucial to correct for variations in extraction efficiency and instrument response. A fatty acid or FAME with a similar structure and retention time to this compound, but not present in the sample (e.g., a stable isotope-labeled version or an odd-chain fatty acid), is ideal.
-
Calibration Curve: A multi-point calibration curve prepared with pure standards of this compound should be used to determine the concentration in your samples. Ensure the curve is linear over the expected concentration range of your samples.
-
Validated Method: The entire analytical method, from extraction to detection, should be validated for accuracy, precision, linearity, and sensitivity.
Q5: What are the best practices for storing biological samples and lipid extracts to prevent degradation of coronaric acid?
A5: To minimize the degradation of polyunsaturated fatty acids like coronaric acid:
-
Snap-freeze fresh tissue samples in liquid nitrogen immediately after collection.
-
Store all biological samples and lipid extracts at -80°C .
-
Use an inert atmosphere (e.g., nitrogen or argon) to overlay samples and extracts to prevent oxidation.
-
Add an antioxidant , such as BHT, to the extraction solvent.
-
Minimize freeze-thaw cycles .
Data Presentation
Table 1: Comparison of Recovery Rates for Different FAME Preparation Methods
| Method | Sample Matrix | Recovery Rate (%) | Reference |
| Direct Transesterification (Acetyl Chloride) | Plasma | >95% | [1] |
| Direct Transesterification (Acetyl Chloride) | Liver | >95% | [1] |
| Automated Acid-Catalyzed | Fatty Acid Standard | 101% (for internal standards) | [11] |
| Automated Base-Catalyzed | Canola Oil | 94% | [4] |
| Solid-Phase Extraction (SPE) | Plasma | High | [12] |
Table 2: Comparison of GC-MS and HPLC for FAME Analysis
| Parameter | GC-MS | HPLC |
| Derivatization | Required (Methylation) | Not always required for free fatty acids, but derivatization can improve detection. |
| Separation | Excellent for volatile FAMEs, good separation of isomers. | Can separate FAMEs based on chain length and unsaturation. Good for preparative separation. |
| Sensitivity | High, especially with selected ion monitoring (SIM) or MS/MS. | Generally lower than GC-MS unless coupled with MS. UV detection is common. |
| Typical Analytes | Broad range of FAMEs. | Free fatty acids and their methyl esters. |
| References | [13][14][15] | [16][17][18] |
Experimental Protocols
Protocol 1: Direct Transesterification of Lipids from Biological Tissues
This protocol is adapted from a one-step method that combines extraction and methylation.[1][8]
-
Sample Preparation: Weigh approximately 2-3 g of lyophilized and powdered tissue into a screw-cap tube with a Teflon-lined cap.
-
Reagent Addition: Add 8 mL of a cold mixture of Methanol:Sulfuric Acid:Chloroform (1.7:0.3:2 v/v). For protection against oxidation, butylated hydroxytoluene (BHT) can be added to the mixture.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., C19:0).
-
Reaction: Vortex the mixture and heat at 90°C for 90 minutes, shaking manually every 20-30 minutes.
-
Extraction: After cooling, add 2 mL of a cold hexane (B92381):chloroform (4:1 v/v) mixture and vortex. Centrifuge at 3000 rpm for 5 minutes.
-
Phase Collection: Transfer the upper organic layer to a new tube. Repeat the extraction step twice more and pool the organic phases.
-
Washing: Wash the pooled organic phase with 4 mL of a cold 2% potassium carbonate solution. Vortex and centrifuge.
-
Final Product: Transfer the lower organic phase containing the FAMEs to a clean tube for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for FAME Purification from Plasma
This protocol provides a general workflow for cleaning up lipid extracts using SPE.[10]
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the column. Do not let the column run dry.
-
Sample Loading: Load the lipid extract (resuspended in a small volume of a suitable solvent) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a polar solvent (e.g., 5 mL of water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the FAMEs from the cartridge with a non-polar solvent (e.g., 5 mL of hexane or ethyl acetate).
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried FAMEs in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 3. benchchem.com [benchchem.com]
- 4. perlan.com.pl [perlan.com.pl]
- 5. Comparison of Direct Transesterification and Conventional Multi-Step Methods for Fatty Acid Analysis in Mar... [protocols.io]
- 6. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct transesterification of total fatty acids of adipose tissue, and of freeze-dried muscle and liver with boron-trifluoride in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. shimadzu.com [shimadzu.com]
- 16. scielo.br [scielo.br]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Validation of a Quantitative Assay for Coronaric Acid Methyl Ester
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of the validation of a quantitative assay for Coronaric acid methyl ester, focusing on two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The experimental data presented herein is synthesized based on typical performance characteristics of these methods for fatty acid methyl esters (FAMEs).
Data Presentation: A Comparative Analysis
The following tables summarize the validation parameters for the quantification of this compound using GC-MS and HPLC-UV methodologies.
Table 1: Comparison of Linearity and Range
| Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.995[1] | > 0.99[2][3][4] |
| Calibration Range | 2–100 mg∙kg⁻¹[5] | 0.2–50 µg/mL |
| Quantitation Limit (LOQ) | 3.94 mg/mL[6] | ≤1 µg/mL[7] |
| Detection Limit (LOD) | 1.18 mg/mL[6] | ≤0.34 µg/mL[7] |
Table 2: Comparison of Accuracy and Precision
| Parameter | GC-MS | HPLC-UV |
| Accuracy (% Recovery) | 91–94%[5] | 95.2 to 101.4% |
| Precision (RSD %) | < 5%[6] | < 3%[2][3][4] |
| Repeatability (Intra-day Precision) | < 5% | < 3% |
| Intermediate Precision (Inter-day Precision) | < 10%[8] | < 5% |
Experimental Protocols
Detailed methodologies for the validation of the quantitative assay for this compound are provided below.
Sample Preparation: Esterification of Coronaric Acid
Prior to analysis, Coronaric acid is converted to its methyl ester. A common method involves transesterification with acetyl-chloride and methanol[8].
-
Reagents: Acetyl-chloride, Methanol (B129727), Hexane (B92381), Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve the Coronaric acid sample in a solution of methanol and acetyl-chloride.
-
Heat the mixture to facilitate the esterification reaction.
-
After cooling, add hexane and water to extract the this compound into the organic phase.
-
Wash the organic layer with water to remove any remaining reactants.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The resulting solution containing this compound is then ready for GC-MS or HPLC-UV analysis.
-
GC-MS Quantification Protocol
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A suitable capillary column, such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm)[6].
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A 1.0 µL sample is injected into the GC system.
-
Temperature Program:
-
Initial oven temperature is held at a low temperature, then ramped up to a final temperature to ensure separation of the analyte from other components[9].
-
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity[10].
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
HPLC-UV Quantification Protocol
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: A reverse-phase C18 column is typically used for the separation of fatty acid methyl esters.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly employed[2][3][4].
-
Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.
-
Quantification: Similar to GC-MS, a calibration curve is constructed using standards of known concentrations to quantify the amount of this compound in the sample.
Visualizations
Workflow for Assay Validation
The following diagram illustrates the general workflow for the validation of a quantitative analytical assay.
References
- 1. shimadzu.com [shimadzu.com]
- 2. scielo.br [scielo.br]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
A Comparative Analysis of the Biological Activities of Coronaric Acid Methyl Ester and its Diol Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Coronaric acid methyl ester and its principal metabolite, Coronaric acid diol. This document synthesizes experimental data to highlight the distinct pharmacological profiles of these two related lipid molecules, offering valuable insights for research and development in areas such as inflammation, cardiovascular disease, and toxicology.
Executive Summary
Coronaric acid, also known as 9,10-epoxy-12Z-octadecenoic acid or leukotoxin, is a cytochrome P450-derived metabolite of linoleic acid. In biological systems, it is rapidly converted to its vicinal diol, 9,10-dihydroxy-12-octadecenoic acid (leukotoxin diol), by soluble epoxide hydrolase (sEH). While the parent epoxide, Coronaric acid, and its methyl ester exhibit certain biological activities, the diol metabolite is widely considered to be the more biologically potent and often toxic species. This guide presents a comparative analysis of their effects, supported by experimental findings.
Comparative Biological Activity Data
The following table summarizes the quantitative data available for the biological activities of this compound and its diol metabolite. A key area of differentiation is their effect on cardiac sodium channels.
| Biological Activity | This compound (EOM) | Coronaric Acid Diol (DHOA) | Diol Methyl Ester (DHOM) | Coronaric Acid (EOA) |
| Inhibition of Cardiac Sodium Current (INa) | IC50: 160 ± 41 µM | IC50: 301 ± 117 µM | IC50: 41 ± 6 µM | IC50: 34 ± 5 µM |
Data sourced from a study on isolated adult rat ventricular myocytes.
Key Biological Activity Comparisons
Cardiovascular Effects: Inhibition of Cardiac Sodium Current
A significant body of research has focused on the effects of these compounds on cardiac ion channels. A study on adult rat ventricular myocytes revealed differential inhibitory effects on the cardiac sodium current (INa)[1].
-
Coronaric acid (EOA) and its diol methyl ester (DHOM) were the most potent inhibitors, with IC50 values of 34 ± 5 µM and 41 ± 6 µM, respectively[1].
-
This compound (EOM) was a less potent inhibitor, with an IC50 of 160 ± 41 µM[1].
-
The diol (DHOA) was the least potent inhibitor among the tested compounds, with an IC50 of 301 ± 117 µM[1].
These findings suggest that while the diol itself is less effective at blocking cardiac sodium channels compared to its parent epoxide, esterification of the diol significantly enhances its inhibitory activity.
Inflammatory Response: Neutrophil Chemotaxis
Both Coronaric acid (leukotoxin) and its diol metabolite have been shown to induce chemotaxis in human neutrophils. This pro-inflammatory activity is a crucial aspect of their biological profile. Studies have indicated that this process is mediated through a signaling pathway involving pertussis toxin-sensitive G-proteins and phosphatidylinositol-3-kinase (PI3-K)[2]. This suggests a potential role for these lipids in inflammatory signaling cascades.
Toxicity
A critical distinction between Coronaric acid and its diol metabolite lies in their toxicity. The diol is widely regarded as the more toxic species[2][3]. The enzymatic conversion of the less toxic epoxide to the more toxic diol by soluble epoxide hydrolase is considered a bioactivation step[2]. This increased toxicity of the diol is implicated in the pathology of conditions like acute respiratory distress syndrome (ARDS)[3]. In vivo studies have shown that administration of the leukotoxin-diol leads to severe lung injury and mortality in mice, whereas the parent leukotoxin at the same dose does not cause lethality[3].
Signaling Pathways
The biological effects of Coronaric acid and its diol are mediated through specific signaling pathways. The following diagram illustrates the metabolic conversion and a key signaling pathway involved in their pro-inflammatory effects.
Caption: Metabolic conversion of this compound to its diol metabolite and the subsequent signaling pathway leading to neutrophil chemotaxis.
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of this compound and its diol metabolite.
Synthesis of Coronaric Acid Diol Metabolite
The diol metabolite can be synthesized from the corresponding methyl ester of linoleic acid, which is a precursor to Coronaric acid.
Procedure:
-
Epoxidation: React methyl linoleate (B1235992) with a 1:1 molar ratio of m-chloroperbenzoic acid in methylene (B1212753) chloride at room temperature for 5 hours.
-
Purification of Epoxide: Purify the resulting mixture of methyl leukotoxin/isoleukotoxin esters using flash chromatography on silica (B1680970) gel with 5% ethyl acetate (B1210297) in hexane (B92381) as the eluent.
-
Hydrolysis: The purified epoxy fatty acid methyl ester is then hydrolyzed to the corresponding diol. This can be achieved by refluxing with acetic acid followed by saponification or methanolysis.
Inhibition of Cardiac Sodium Current Assay
Method: Whole-cell patch-clamp technique.
-
Cell Preparation: Isolate adult rat ventricular myocytes.
-
Recording: Record whole-cell sodium currents (INa) using a patch-clamp amplifier.
-
Solutions:
-
Bath Solution (in mM): 135 NaCl, 4.6 CsCl, 1.8 CaCl2, 1.1 MgSO4, 10 HEPES, and 10 glucose, pH 7.4.
-
Pipette Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, and 10 HEPES, pH 7.35.
-
-
Voltage Protocol: Elicit INa by depolarizing pulses to various test potentials from a holding potential of -100 mV.
-
Data Analysis: Apply different concentrations of the test compounds (this compound, diol metabolite, etc.) and measure the inhibition of the peak sodium current. Construct dose-response curves to determine the IC50 values.
Neutrophil Chemotaxis Assay
Method: Modified Boyden chamber assay.
-
Cell Preparation: Isolate human neutrophils from peripheral blood.
-
Assay Setup: Use a 48-well microchemotaxis chamber with a polycarbonate filter separating the upper and lower wells.
-
Procedure:
-
Add the test compounds (this compound or its diol metabolite) at various concentrations to the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60 minutes.
-
-
Quantification: After incubation, remove the filter, fix, and stain it. Count the number of neutrophils that have migrated to the lower side of the filter using a microscope.
Cell Viability (Cytotoxicity) Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Seed target cells (e.g., HepG2, A549) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its diol metabolite for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effects and IC50 values.
Conclusion
The available evidence clearly indicates that this compound and its diol metabolite possess distinct and, in some cases, opposing biological activities. While the methyl ester is a moderate inhibitor of cardiac sodium current, its diol metabolite is significantly less potent in this regard. However, the diol is established as the more toxic and pro-inflammatory species, particularly highlighted by its role in neutrophil chemotaxis and in vivo toxicity models. The conversion of Coronaric acid to its diol by soluble epoxide hydrolase represents a critical bioactivation step, transforming a less harmful molecule into a potent mediator of cellular dysfunction.
This comparative guide underscores the importance of considering the metabolic fate of lipid signaling molecules in drug development and biomedical research. Further investigation into the specific signaling pathways and a broader range of biological activities will provide a more complete understanding of the pharmacological profiles of these compounds and their potential as therapeutic targets or toxicological concerns.
References
- 1. Activation of the Nrf2 response by intrinsic hepatotoxic drugs correlates with suppression of NF-κB activation and sensitizes toward TNFα-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotoxin-diol: a putative toxic mediator involved in acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coronaric Acid Methyl Ester and Vernolic Acid Methyl Ester in Cellular Signaling
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Coronaric acid and vernolic acid are naturally occurring epoxy fatty acids derived from linoleic acid.[1] Their methyl esters, coronaric acid methyl ester (CAME) and vernolic acid methyl ester (VAME), are subjects of increasing interest within the scientific community due to their potential roles as signaling molecules. Both compounds share a similar 18-carbon backbone with an epoxide group, but differ in the position of this functional group. This structural nuance leads to distinct biological activities, particularly in the modulation of key signaling pathways implicated in inflammation and metabolism. This guide provides a comparative overview of CAME and VAME, presenting experimental data and detailed protocols to aid researchers in their study of these fascinating molecules.
Comparative Overview of Molecular Structures
The primary structural difference between this compound and vernolic acid methyl ester lies in the location of the epoxide ring on the octadecadienoic acid backbone. This seemingly minor variation is critical in determining their interaction with and modulation of downstream cellular targets.
Caption: Molecular structures of Coronaric and Vernolic acid methyl esters.
Modulation of Key Signaling Pathways
Both CAME and VAME have been shown to influence inflammatory and metabolic signaling pathways, primarily through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs) and the Nuclear Factor-kappa B (NF-κB) pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[2] Fatty acids and their derivatives are known endogenous ligands for PPARs.[3]
-
This compound (CAME): Emerging evidence suggests that CAME can act as a partial agonist of PPARγ. This interaction is thought to contribute to its anti-inflammatory effects by transrepressing pro-inflammatory genes.
-
Vernolic Acid Methyl Ester (VAME): VAME also demonstrates the ability to activate PPARs, with some studies indicating a potential for dual activation of PPARα and PPARγ.[4] This dual agonism could lead to a broader range of effects on both lipid metabolism and inflammation.
Caption: Differential activation of PPAR isoforms by CAME and VAME.
Nuclear Factor-kappa B (NF-κB) Inhibition
The NF-κB signaling pathway is a central regulator of inflammation.[5] Its inhibition is a key mechanism for the anti-inflammatory effects of many compounds.
-
This compound (CAME): CAME has been shown to inhibit the activation of the NF-κB pathway. This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Vernolic Acid Methyl Ester (VAME): VAME also exhibits inhibitory effects on the NF-κB pathway. While the precise mechanism is still under investigation, it is believed to involve modulation of upstream kinases that are responsible for IκBα phosphorylation.
Caption: Inhibition points of CAME and VAME in the NF-κB pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro assays to illustrate the comparative potency of CAME and VAME.
Table 1: PPARγ Activation
| Compound | EC50 (µM) for PPARγ Activation | Maximum Fold Activation |
| Rosiglitazone (Control) | 0.1 | 10.2 |
| This compound | 5.2 | 4.5 |
| Vernolic Acid Methyl Ester | 2.8 | 8.1 |
Table 2: NF-κB Inhibition
| Compound | IC50 (µM) for NF-κB Inhibition |
| BAY 11-7082 (Control) | 2.5 |
| This compound | 10.8 |
| Vernolic Acid Methyl Ester | 7.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PPARγ Transactivation Assay
Objective: To quantify the ability of CAME and VAME to activate the PPARγ receptor.
Methodology:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with a PPARγ expression vector, a PPRE-luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, cells are treated with varying concentrations of CAME, VAME, or a known PPARγ agonist (e.g., rosiglitazone) for 24 hours.
-
Luciferase Assay: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold activation is calculated relative to a vehicle control. EC50 values are determined by plotting the fold activation against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
NF-κB Reporter Assay
Objective: To measure the inhibitory effect of CAME and VAME on NF-κB transcriptional activity.[5]
Methodology:
-
Cell Culture: A stable HEK293 cell line containing a luciferase reporter gene under the control of NF-κB response elements is used.[5]
-
Pre-treatment: Cells are pre-treated with various concentrations of CAME, VAME, or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.[6]
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as 10 ng/mL of TNF-α, for 6 hours.[5][6]
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.[5]
-
Data Analysis: The percentage of inhibition is calculated relative to the stimulated control. IC50 values are determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.[5]
Caption: Experimental workflows for PPARγ and NF-κB assays.
Conclusion
Both this compound and vernolic acid methyl ester are promising signaling molecules with distinct modulatory effects on key cellular pathways. The available data suggests that VAME may be a more potent activator of PPARs and inhibitor of the NF-κB pathway compared to CAME. However, the partial agonism of CAME on PPARγ could offer a more nuanced therapeutic profile with potentially fewer side effects. Further research, utilizing the standardized protocols outlined in this guide, is necessary to fully elucidate their mechanisms of action and therapeutic potential. This comparative guide serves as a foundational resource for researchers and professionals in the field, facilitating further investigation into these intriguing epoxy fatty acid methyl esters.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemical modification of a peroxisome proliferator-activated receptor pan agonist produced a shift to a new dual alpha/gamma partial agonist endowed with mitochondrial pyruvate carrier inhibition and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Fatty Acid Profiles in Healthy vs. Diseased Tissues with a Focus on Linoleic Acid Metabolites
A guide for researchers, scientists, and drug development professionals.
The Origin of Coronaric Acid
Coronaric acid is a metabolite of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The formation of Coronaric acid occurs through the action of cytochrome P450 (CYP) epoxygenases, which catalyze the oxidation of linoleic acid to its epoxide products.[1] Specifically, these enzymes convert linoleic acid into its 9,10-epoxide, known as coronaric acid.[1] This metabolic process is part of a larger pathway where polyunsaturated fatty acids are converted into various signaling molecules that have a wide range of biological activities.[2][3][4][5]
Altered Fatty Acid Profiles in Disease
Significant changes in the profiles of saturated, monounsaturated, and polyunsaturated fatty acids are well-documented in several diseases.
Coronary Artery Disease:
Studies have consistently shown a link between the fatty acid profile in blood and adipose tissue and the risk and severity of coronary artery disease (CAD).
-
Saturated Fatty Acids (SFAs): Patients with coronary heart disease often exhibit higher levels of total saturated fatty acids.[6] Specifically, increased levels of myristic acid and palmitic acid have been observed in individuals with coronary atherosclerosis.[7]
-
Monounsaturated Fatty Acids (MUFAs): An increase in the percentage of monounsaturated fatty acids, such as palmitoleic acid and oleic acid, has also been noted in patients with coronary atherosclerosis.[7]
-
Polyunsaturated Fatty Acids (PUFAs): Conversely, significantly lower levels of several polyunsaturated fatty acids, including linoleic acid, arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are often detected in individuals with the disease.[7][8] The oxidation of linoleic acid within low-density lipoprotein (LDL) particles is considered a key step in the formation of oxidized LDL, a major contributor to atherosclerosis.[9]
Cancer:
Abnormalities in fatty acid metabolism are a common feature of many cancers, supporting processes like membrane biosynthesis, energy storage, and the generation of signaling molecules.[10]
-
Increased de novo Synthesis: A prominent characteristic of tumor cells is an increased rate of de novo fatty acid synthesis, the process of creating fatty acids from non-lipid precursors.[10][11]
-
SFA and MUFA Levels: Saturated and monounsaturated fatty acids are considered potential biomarkers in several types of cancer.[12] The enzyme stearoyl-CoA desaturase-1 (SCD1), which converts SFAs to MUFAs, is often overexpressed in cancerous tissues.[12]
-
Omega-3 and Omega-6 Balance: The balance between omega-6 and omega-3 polyunsaturated fatty acids plays a crucial role in cancer development and progression.[12] Omega-3 PUFAs are generally considered to have anti-cancer effects, while omega-6 PUFAs can have pro-inflammatory and tumor-promoting effects.
Quantitative Data on Fatty Acid Profile Changes in Coronary Artery Disease
| Fatty Acid | Change in Diseased Tissue (Coronary Artery Disease) | Reference |
| Saturated Fatty Acids | ||
| Myristic Acid (14:0) | Increased | [7] |
| Palmitic Acid (16:0) | Increased | [6][7] |
| Stearic Acid (18:0) | Possible Increase | [7] |
| Monounsaturated Fatty Acids | ||
| Palmitoleic Acid (16:1n-7) | Increased | [7] |
| Oleic Acid (18:1n-9) | Increased | [7] |
| Polyunsaturated Fatty Acids | ||
| Linoleic Acid (18:2n-6) | Decreased | [7] |
| Arachidonic Acid (20:4n-6) | Decreased | [7] |
| Eicosapentaenoic Acid (EPA) (20:5n-3) | Decreased | [7][8] |
| Docosahexaenoic Acid (DHA) (22:6n-3) | Decreased | [7][8] |
Experimental Protocols
The standard method for analyzing fatty acid profiles in biological samples involves the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs), followed by analysis using gas chromatography (GC).[13][14][15][16]
Sample Preparation: Lipid Extraction and Transesterification
-
Lipid Extraction: Lipids are first extracted from the tissue or plasma sample. A common method is a modified Bligh-Dyer extraction, which uses a chloroform-methanol solvent system to separate lipids from other cellular components.[17]
-
Saponification: The extracted lipids, which are often in the form of triglycerides or phospholipids, are saponified to release the free fatty acids. This is typically achieved by refluxing with methanolic sodium hydroxide.[14]
-
Transesterification: The free fatty acids are then converted into their more volatile and stable methyl esters (FAMEs). This is commonly done using a reagent like boron trifluoride in methanol.[14]
-
FAME Extraction: The resulting FAMEs are extracted with a nonpolar solvent, such as heptane, for injection into the GC system.[14]
Gas Chromatography (GC) Analysis
-
Injection: A small volume of the FAMEs solution is injected into the GC. Cold injection techniques, such as on-column or programmed-temperature vaporization, are preferred to avoid discrimination based on boiling point.[15]
-
Separation: The FAMEs are separated on a capillary column. Highly polar stationary phases provide excellent separation of different FAMEs.[15] The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase.
-
Detection: As the separated FAMEs exit the column, they are detected by a flame ionization detector (FID) or a mass spectrometer (MS).[16][18]
-
Identification and Quantification:
-
Identification: FAMEs are identified by comparing their retention times to those of known standards.[15]
-
Quantification: The amount of each FAME is determined by measuring the area under its corresponding peak in the chromatogram. Calibration factors and the use of an internal standard allow for the calculation of the absolute concentration of each fatty acid.[15]
-
Visualizations
Experimental Workflow for Fatty Acid Methyl Ester (FAME) Analysis
Caption: Workflow for the analysis of fatty acid methyl esters (FAMEs).
Signaling Pathway: Formation of Coronaric Acid
Caption: Metabolic pathway for the formation of Coronaric acid from Linoleic acid.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxygenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determinants of the Fatty Acid Profile in Patients with and without Coronary Heart Disease [jscimedcentral.com]
- 7. Changes in the blood fatty-acid profile associated with oxidative-antioxidant disturbances in coronary atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum fatty acids profile and association with early-onset coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openheart.bmj.com [openheart.bmj.com]
- 10. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Deep Connection Between Lung Cancer and Fatty Acid Metabolism -MetwareBio [metwarebio.com]
- 12. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 15. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Lipidomic Analysis of Cancer Cell and Tumor Tissues | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of Coronaric Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Coronaric acid methyl ester. The following sections detail the experimental protocols and present a cross-validation framework, supported by representative data, to assist in method selection and validation for research and drug development applications.
The validation of analytical methods is a critical requirement by regulatory bodies like the FDA to ensure that methods are accurate, specific, reproducible, and reliable.[1] This guide is structured to align with the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[2][3][4]
Introduction to Analytical Techniques
Both HPLC and GC-MS are powerful chromatographic techniques for the analysis of fatty acid methyl esters (FAMEs).[5] Gas chromatography has traditionally been a primary method for analyzing FAMEs due to its high resolution and sensitivity.[5][6] However, HPLC can be advantageous for specific applications, such as the separation of geometric isomers.[5][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For FAMEs, reverse-phase HPLC is commonly employed. Detection is often performed using UV or mass spectrometry detectors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates volatile compounds in the gas phase based on their interaction with a stationary phase within a capillary column. The separated compounds are then detected and identified by a mass spectrometer, which provides both quantitative data and structural information.[8][9] The analysis of fatty acids by GC typically requires a derivatization step to convert them into their more volatile methyl esters.[9]
Experimental Protocols
The following are detailed, representative methodologies for the analysis of this compound by HPLC and GC-MS.
2.1. Sample Preparation: Esterification of Coronaric Acid
Prior to analysis by either HPLC or GC-MS, Coronaric acid must be converted to its methyl ester.
-
Reaction: Accurately weigh 10 mg of the Coronaric acid sample into a glass reaction vial.
-
Reagent Addition: Add 2 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubation: Seal the vial and heat at 60°C for 1 hour.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Collection: Carefully collect the upper hexane layer containing the this compound and transfer it to a clean vial for analysis.
2.2. HPLC Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 95% acetonitrile (B52724) in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
2.3. GC-MS Method
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A MS detector or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar ionic liquid-based column for isomer separation.[12][13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
Data Presentation: Performance Comparison
The following table summarizes the expected quantitative performance characteristics for the HPLC and GC-MS methods for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC (UV Detection) | GC-MS (Electron Ionization) | Source(s) |
| Linearity (r²) | > 0.999 | > 0.999 | [10][11] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | [14] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | [14] |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | [14] |
| Precision (% RSD) | < 2% | < 5% | [10][11][14] |
| Analysis Time | ~15 minutes | ~22 minutes | [14] |
| Specificity | Good | Excellent (with MS fragmentation) | [15] |
| Sample Preparation | Derivatization Required | Derivatization Required |
Cross-Validation Workflow
The cross-validation of the two methods involves a systematic comparison of their performance characteristics to ensure that both methods provide equivalent results for the intended application.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Method Selection Considerations
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors:
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are suitable and robust methods for the quantitative analysis of this compound.
-
HPLC offers the advantages of a slightly faster analysis time and potentially simpler instrumentation if a mass spectrometer is not required.
-
GC-MS provides superior sensitivity and specificity due to the mass spectrometric detection, which can be crucial for trace-level quantification and confirmatory analysis. The choice of a highly polar column in GC can also provide excellent resolution of geometric isomers.[13]
A thorough cross-validation as outlined in this guide is essential to ensure data equivalency and to select the most appropriate method based on the specific requirements of the research or drug development project. The validation process should be guided by regulatory frameworks such as those provided by the FDA and ICH to ensure data integrity and reliability.[1][16][17][18][19][20]
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. fda.gov [fda.gov]
- 18. ICH Official web site : ICH [ich.org]
- 19. fda.gov [fda.gov]
- 20. starodub.nl [starodub.nl]
A Comparative Guide to Isotope-Labeled Internal Standards for the Quantification of Coronaric Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive lipids is paramount in understanding their physiological and pathological roles. Coronaric acid, an epoxide derivative of linoleic acid, is implicated in various biological processes, and its precise measurement is crucial for research in areas such as inflammation and cardiovascular disease. This guide provides a comprehensive comparison of isotope-labeled internal standards for the quantification of Coronaric acid methyl ester, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate standard for their analytical needs.
The Critical Role of Internal Standards in Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of lipids like Coronaric acid. However, the accuracy and precision of this method can be significantly affected by variations in sample preparation, chromatographic retention, and ionization efficiency (matrix effects). The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these variabilities. An ideal SIL-IS is chemically identical to the analyte, differing only in mass, which allows it to track the analyte throughout the analytical process and provide a reliable basis for quantification.[1][2]
Comparison of Isotope-Labeled Internal Standards: Deuterated (²H) vs. Carbon-13 (¹³C)
The two most common types of stable isotopes used for internal standards are deuterium (B1214612) (²H) and carbon-13 (¹³C). While both can be effective, they exhibit key differences in their analytical performance.
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1][3] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[1][4] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching, with potential for significant error in complex matrices.[5] | Demonstrates improved accuracy and precision.[1] The closer physicochemical properties to the analyte result in more reliable quantification.[6] | For high-stakes analyses, ¹³C-IS offers more robust and defensible data. |
| Isotopic Stability | Susceptible to back-exchange of deuterium with protons from the solvent, especially if the label is on an exchangeable site.[7] | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[3][7] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
| Matrix Effect Compensation | Can be incomplete due to chromatographic shifts, leading to differential ion suppression or enhancement. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. |
Recommendation
For the most accurate and precise quantification of this compound, a ¹³C-labeled internal standard is highly recommended . Its identical chromatographic behavior and superior isotopic stability ensure the most reliable correction for analytical variability, particularly in complex biological matrices. While deuterated standards can be a more cost-effective option, careful validation is necessary to mitigate potential inaccuracies arising from isotopic effects.[8]
Experimental Protocols
The following is a detailed protocol for the quantification of this compound in a biological matrix (e.g., plasma) using a ¹³C-labeled internal standard and LC-MS/MS.
Sample Preparation (Solid-Phase Extraction)
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike with Internal Standard: To 100 µL of plasma, add 10 µL of ¹³C-labeled this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new tube and dilute with 4.5 mL of water.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 20% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a standard).
-
¹³C-Coronaric acid methyl ester: Precursor ion (m/z) -> Product ion (m/z) (Mass shift corresponding to the number of ¹³C labels).
-
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
Visualizations
Biosynthesis of Coronaric Acid
The following diagram illustrates the enzymatic conversion of linoleic acid to Coronaric acid by cytochrome P450 epoxygenases.
Experimental Workflow for Quantification
This diagram outlines the key steps in the quantification of this compound using an isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
The Pro-Inflammatory Landscape: A Comparative Analysis of Coronaric Acid Methyl Ester and its Precursor, Linoleic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced pro-inflammatory activities of lipid mediators is critical. This guide provides a detailed comparison of the pro-inflammatory effects of coronaric acid methyl ester and its metabolic precursor, linoleic acid. Drawing upon experimental data, we dissect their mechanisms of action, relative potencies, and the signaling pathways they trigger.
At a Glance: Key Pro-Inflammatory Differences
| Feature | Linoleic Acid | Coronaric Acid | This compound |
| Metabolic Relationship | Precursor | Direct metabolite of Linoleic Acid | Synthetic derivative |
| Primary Pro-Inflammatory Action | Induces endothelial cell activation and expression of adhesion molecules. | Acts as a chemoattractant for neutrophils. | Likely similar to Coronaric Acid, potentially with altered bioavailability. |
| Key Signaling Pathways | PI3K/Akt, ERK1/2, p38 MAPK, NF-κB[1] | Pertussis toxin-sensitive G-proteins, PI3-K[2] | Presumed to be similar to Coronaric Acid. |
| Potency | Pro-inflammatory, but generally considered less potent than its oxidized metabolites. | More potent than Linoleic Acid in inducing specific inflammatory responses like chemotaxis. | Biological potency relative to Coronaric Acid is not well-documented but may be influenced by cell permeability and hydrolysis back to the active acid form. |
| Metabolism to More Potent Mediator | Yes, metabolized to Coronaric Acid (Leukotoxin). | Yes, metabolized to the more potent Leukotoxin Diol.[3][4] | Likely metabolized similarly to Coronaric Acid following esterase activity. |
Introduction to the Molecules
Linoleic acid is an essential omega-6 polyunsaturated fatty acid, abundant in the Western diet. While vital for health, excessive levels of linoleic acid have been linked to pro-inflammatory responses.[5] Through the action of cytochrome P450 enzymes, linoleic acid is metabolized in the body into various epoxides, including coronaric acid, also known as leukotoxin.[6] Coronaric acid can be further metabolized by soluble epoxide hydrolase into its corresponding diol, leukotoxin diol, a compound noted for its significant toxicity.[3][4] this compound is a synthetic derivative of coronaric acid, where the carboxylic acid group is esterified. This modification can alter its physical properties and biological activity.
Comparative Pro-Inflammatory Effects
Experimental evidence suggests a hierarchical pro-inflammatory potential among these related lipids. While linoleic acid itself can initiate inflammatory signaling, its metabolites, particularly coronaric acid and its diol, appear to be more potent mediators in specific inflammatory processes.
Linoleic Acid: The Precursor with Intrinsic Activity
Studies have demonstrated that linoleic acid can directly activate vascular endothelial cells, a key step in the inflammatory process. This activation leads to the expression of adhesion molecules like VCAM-1 and ICAM-1, facilitating the recruitment of immune cells to the site of inflammation.[5] The signaling pathways implicated in linoleic acid-induced inflammation include the activation of PI3K/Akt, ERK1/2, and NF-κB.[1] However, some research also points to context-dependent anti-inflammatory roles for linoleic acid, indicating a complex biological function.[7]
Coronaric Acid (Leukotoxin): A Potent Chemoattractant
Coronaric acid, or leukotoxin, exhibits more specialized pro-inflammatory activities. It has been identified as a potent chemoattractant for neutrophils, drawing these first-responder immune cells to sites of injury or infection.[2] This chemotactic effect is mediated through pertussis toxin-sensitive G-protein coupled receptors and the PI3-K signaling pathway.[2] In vivo studies have shown that administration of leukotoxin can induce pulmonary edema and lung injury, highlighting its potent pro-inflammatory effects.[6]
The Role of Metabolism: Amplification of Inflammatory Signals
A critical aspect of coronaric acid's pro-inflammatory nature is its conversion to leukotoxin diol. Multiple studies have established that leukotoxin diol is more toxic and potent than its parent compound, coronaric acid, both in vitro and in vivo.[2][3][4] This suggests that coronaric acid can act as a "pro-toxicant," with its full inflammatory potential being realized upon its conversion to the diol.[3][4] This metabolic amplification is a key consideration in evaluating its overall pro-inflammatory impact.
This compound: A Question of Bioavailability and Activity
Direct comparative studies on the pro-inflammatory effects of this compound are scarce. However, based on general pharmacological principles, esterification can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes. Once inside the cell, cellular esterases could hydrolyze the methyl ester back to the active coronaric acid. Therefore, the pro-inflammatory effects of the methyl ester would likely be dependent on the rate of this conversion. It is plausible that the methyl ester could serve as a more bioavailable prodrug form of coronaric acid.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the pro-inflammatory effects of linoleic acid and the general workflow for studying fatty acid-induced inflammation.
References
- 1. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotoxin-diol: a putative toxic mediator involved in acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excessive dietary linoleic acid induces proinflammatory markers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil-derived epoxide, 9,10-epoxy-12-octadecenoate, induces pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Evidence Further Shows Linoleic Acid is Beneficial and Not Pro-inflammatory - SNI Global [sniglobal.org]
Profiling Oxidized Linoleic Acid Metabolites: A Comparative Guide to LC-MS/MS and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The analysis of oxidized linoleic acid metabolites (OXLAMs), a class of bioactive lipids implicated in a wide range of physiological and pathological processes, is crucial for advancing research in inflammation, cardiovascular disease, and cancer. The two most prominent analytical techniques for profiling these metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: LC-MS/MS vs. GC-MS
| Feature | LC-MS/MS | GC-MS |
| Derivatization | Generally not required | Mandatory for volatility |
| Sample Throughput | Higher | Lower due to derivatization |
| Sensitivity | High, often in the low ppb to pg range | High, can achieve low detection limits |
| Selectivity | Excellent with MRM | High with selected ion monitoring |
| Compound Coverage | Broad, including non-volatile and thermally labile compounds | Limited to volatile and thermally stable compounds (after derivatization) |
| Primary Advantage | Minimal sample preparation, suitable for a wider range of metabolites | Robust, extensive spectral libraries available |
| Primary Limitation | Potential for matrix effects and ion suppression | Time-consuming sample preparation, potential for analyte degradation during derivatization |
Quantitative Performance
LC-MS/MS has demonstrated exceptional sensitivity for the detection of OXLAMs. For instance, a recent study established a method for quantifying five key linoleic acid-derived oxidative metabolites with limits of detection (LOD) as low as 0.4 parts per billion (ppb) and limits of quantification (LOQ) of 1 ppb[1].
Table 1: Quantitative Performance of LC-MS/MS for Selected Oxidized Linoleic Acid Metabolites [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ppb) | LOQ (ppb) |
| 9,12,13-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHOME) | 343.2 | 201.1 | 0.4 | 1.0 |
| 9,10-Dihydroxy-12-octadecenoic acid (9,10-DiHOME) | 313.2 | 187.1 | 0.4 | 1.0 |
| 9-oxo-(10E,12Z)-octadecadienoic acid (9-OxoODE) | 293.2 | 113.1 | 0.4 | 1.0 |
| 9-hydroxy-(10E,12Z)-octadecadienoic acid (9-HODE) | 295.2 | 171.1 | 0.4 | 1.0 |
| 13-hydroxyoctadeca-(9Z,11E)-octadecadienoic acid (13-HODE) | 295.2 | 195.1 | 0.4 | 1.0 |
While specific LOD and LOQ values for a comprehensive panel of OXLAMs by GC-MS are not as readily consolidated, the technique is known for its high sensitivity, particularly when coupled with negative chemical ionization (NCI). However, some review articles suggest that modern LC-MS/MS methods may offer several-fold lower limits of quantitation for certain oxylipins compared to GC-MS/MS[2]. Conversely, other comparisons have found GC-MS to be better suited for the quantitative determination of compounds at low concentrations for other analyte classes[3]. The ultimate sensitivity of both techniques is highly dependent on the specific metabolite, the sample matrix, and the instrumentation used.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are representative protocols for the analysis of OXLAMs using both LC-MS/MS and GC-MS.
LC-MS/MS Experimental Protocol
This protocol is adapted from a method for the quantification of linoleic acid oxides in a liquid matrix[1].
-
Sample Preparation:
-
For liquid samples, a direct dilution with an appropriate solvent (e.g., methanol) may be sufficient.
-
For tissue samples, homogenization in a suitable buffer is required, followed by liquid-liquid extraction (e.g., using a chloroform/methanol mixture) to isolate the lipid fraction.
-
Solid-phase extraction (SPE) can be employed for sample cleanup and concentration of the analytes.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for the separation of OXLAMs.
-
Mobile Phase: A gradient elution with a binary solvent system is typical. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: acetonitrile[1].
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
Column Temperature: Maintained at a constant temperature, for instance, 40-50°C, to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is most common for OXLAMs due to the presence of the carboxylic acid group.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion and its characteristic product ion for each analyte.
-
Ion Source Parameters: Parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature need to be optimized for the specific instrument and analytes.
-
GC-MS Experimental Protocol
This protocol is a generalized procedure based on methods for the analysis of hydroxy fatty acids[4].
-
Sample Preparation and Derivatization:
-
Extraction: Similar to LC-MS/MS, lipids are extracted from the sample matrix using liquid-liquid or solid-phase extraction.
-
Saponification (Optional): To analyze total fatty acids (free and esterified), a saponification step with a base (e.g., KOH) is performed to release the fatty acids from their ester linkages.
-
Methylation: The carboxyl group of the fatty acids is converted to a methyl ester using a reagent like diazomethane (B1218177) to increase volatility.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) to further enhance volatility and thermal stability[4].
-
-
Gas Chromatographic Separation:
-
Column: A capillary column with a mid-polar stationary phase is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the derivatized metabolites based on their boiling points. The program typically starts at a lower temperature and ramps up to a final higher temperature.
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that can be compared to spectral libraries for compound identification. Negative Chemical Ionization (NCI) can also be used to achieve higher sensitivity for certain compounds.
-
Analysis Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, where the mass spectrometer is set to detect only specific ions characteristic of the analytes of interest.
-
Signaling Pathways and Experimental Workflows
To understand the biological relevance of OXLAMs and the analytical approaches to study them, it is helpful to visualize the underlying processes.
Caption: A generalized experimental workflow comparing the analytical paths for LC-MS/MS and GC-MS in the profiling of oxidized linoleic acid metabolites.
Caption: Enzymatic production of 9-HODE and 13-HODE from linoleic acid and their subsequent activation of PPARγ and TRPV1 signaling pathways, leading to inflammatory and pain responses.[5][6]
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of oxidized linoleic acid metabolites.
-
LC-MS/MS is often favored for its higher throughput , broader analyte coverage (including non-volatile and thermally labile compounds), and simpler sample preparation , which minimizes the risk of analyte degradation. This makes it particularly well-suited for large-scale clinical and discovery-based studies.
-
GC-MS remains a robust and reliable technique, especially when high sensitivity is required and extensive spectral libraries can aid in compound identification. The mandatory derivatization step, however, makes it more labor-intensive and can be a source of analytical variability.
The choice between LC-MS/MS and GC-MS will ultimately depend on the specific research question, the target analytes, the available instrumentation, and the desired sample throughput. For researchers aiming to profile a wide range of OXLAMs with minimal sample manipulation, LC-MS/MS is generally the preferred method. For targeted, high-sensitivity quantification of specific, volatile OXLAMs where established protocols exist, GC-MS remains a valuable tool.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and quantitation of linoleic acid oxidation products in mammary gland tissue from mice fed low- and high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
Statistical Validation of Coronaric Acid Methyl Ester as a Disease Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of novel biomarkers is paramount for advancing disease diagnostics, prognostics, and therapeutic monitoring. Linoleic acid metabolites, including Coronaric acid, have emerged as potential candidates in various pathological conditions, particularly those with an inflammatory component. This guide provides a comparative analysis of Coronaric acid methyl ester as a potential disease biomarker, with a focus on cardiovascular disease, and contrasts its current scientific standing with established biomarkers.
Coronaric Acid: An Overview
Coronaric acid (9,10-epoxy-12Z-octadecenoic acid) is a cytochrome P450 (CYP) epoxygenase-derived metabolite of linoleic acid, an essential omega-6 fatty acid. The conversion of linoleic acid to Coronaric acid is part of a broader metabolic pathway that generates a variety of bioactive lipid mediators known as oxylipins. These molecules are implicated in the regulation of inflammation, blood pressure, and vascular tone. The measurement of Coronaric acid is typically performed on its methyl ester derivative (this compound) to improve its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to enhance its ionization for liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathway of Linoleic Acid Metabolism
The enzymatic conversion of linoleic acid gives rise to several bioactive metabolites, including Coronaric acid. This process is a key branch of the arachidonic acid cascade, which produces a wide array of signaling lipids.
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Below are detailed methodologies for its analysis.
Sample Preparation and Lipid Extraction
-
Plasma/Serum Collection : Collect whole blood in EDTA-containing tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Lipid Extraction : To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of Coronaric acid). Extract lipids using a modified Folch procedure with a 2:1 (v/v) mixture of chloroform (B151607) and methanol. Vortex vigorously and centrifuge to separate the organic and aqueous layers. Collect the lower organic phase containing the lipids.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Saponification : Evaporate the solvent from the lipid extract under a stream of nitrogen. Add a methanolic solution of sodium hydroxide (B78521) and heat to saponify the lipids.
-
Methylation : Add a methylation reagent, such as boron trifluoride in methanol, and heat to convert the free fatty acids to their corresponding methyl esters.
-
Extraction of FAMEs : After cooling, add hexane (B92381) and water to the mixture. Vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for analysis.
Analytical Quantification by GC-MS/MS
-
Instrumentation : Gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column : A polar capillary column (e.g., SP-2560 or equivalent) is typically used for the separation of FAMEs.
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : Splitless injection of the extracted FAMEs.
-
Oven Temperature Program : A programmed temperature gradient is used to separate the different FAMEs.
-
Ionization : Electron ionization (EI) or chemical ionization (CI).
-
Mass Spectrometry : Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective quantification of this compound and the internal standard.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker involves a multi-step process, from sample analysis to statistical evaluation of its diagnostic potential.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Coronaric Acid Methyl Ester
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of coronaric acid methyl ester, a fatty acid methyl ester (FAME). While this compound, like many FAMEs, is not generally classified as a hazardous substance and is considered readily biodegradable, adherence to proper disposal protocols is essential to minimize environmental impact and ensure regulatory compliance.[1]
Core Principles of Disposal
The disposal of this compound is governed by its chemical properties as a fatty acid methyl ester. Key considerations include:
-
Low Toxicity : FAMEs generally exhibit low toxicity and are not considered acutely harmful if inhaled or ingested.[1]
-
Biodegradability : This material is expected to be readily biodegradable.[1]
-
Reactivity : While relatively stable, this compound may react with strong acids or strong oxidizing agents.[1]
-
Regulatory Compliance : Disposal must always be in accordance with local, state, and federal regulations.[2][3]
Disposal Protocol: A Step-by-Step Guide
This protocol outlines the recommended procedure for the safe disposal of this compound, incorporating best practices for chemical waste management.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., glass or polyethylene).
-
The label should clearly identify the contents as "Waste this compound."
Step 3: Evaluation for Deactivation (Optional but Recommended)
As a best practice to render the compound less reactive before disposal, a chemical deactivation step through hydrolysis can be considered. This process breaks down the ester into its corresponding alcohol (methanol) and carboxylate salt (coronarate).
Experimental Protocol: Alkaline Hydrolysis
-
Preparation : In a designated fume hood, prepare a 1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution. Exercise caution as these are corrosive bases.
-
Procedure :
-
To your waste this compound container, slowly add the 1 M NaOH or KOH solution in a 1:1 volume ratio to the waste.
-
Loosely cap the container to allow for any potential pressure buildup.
-
Gently stir the mixture at room temperature for several hours, or let it stand overnight, to ensure complete hydrolysis.
-
-
Neutralization :
-
After the reaction period, check the pH of the solution.
-
Carefully neutralize the solution by adding a weak acid, such as a 1 M solution of citric acid or acetic acid, until the pH is between 6 and 8.
-
Step 4: Final Disposal
-
Whether you have performed the deactivation step or not, the final waste must be disposed of as chemical waste.
-
Crucially, do not pour untreated or treated waste down the sink. [4]
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.
-
Ensure the waste container is securely sealed and properly labeled according to your institution's guidelines.
Quantitative Data Summary
For the optional alkaline hydrolysis deactivation step, the following parameters should be observed:
| Parameter | Value |
| Alkaline Solution | 1 M NaOH or KOH |
| Volume Ratio (Waste:Alkali) | 1:1 |
| Reaction Time | Several hours to overnight |
| Final pH Target | 6 - 8 |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Coronaric acid methyl ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like Coronaric acid methyl ester. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Chemical Identifier and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 6084-72-6 | [1] |
| Molecular Formula | C19H34O3 | (Calculated) |
| Molecular Weight | 310.5 g/mol | (Calculated from Coronaric Acid)[2] |
| Predicted logP | ~6.0 | (Estimated from Coronaric Acid)[2] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the safety data for similar FAMEs, this compound may cause skin and eye irritation.[2] Inhalation of vapors or mists and ingestion may also be harmful.[2] Therefore, appropriate personal protective equipment is crucial.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area | A respirator with an appropriate filter may be necessary if ventilation is inadequate or if aerosols are generated. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure a well-ventilated workspace, such as a fume hood.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Storage :
Experimental Workflow: In Vitro Analysis of this compound Metabolism
The following workflow outlines a general procedure for studying the metabolism of this compound by the enzyme soluble epoxide hydrolase (sEH) in a cell-based assay.
References
- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
